Astemizole-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDALQBWZGODGZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675638 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189961-39-4 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Astemizole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Astemizole-d3, a deuterated analog of the second-generation antihistamine, Astemizole. While specific experimental data on this compound is limited, this document extrapolates its pharmacological profile based on the well-characterized properties of Astemizole and the established principles of the kinetic isotope effect. The guide covers the primary mechanism of action as a histamine H1 receptor antagonist, its off-target effects on the hERG potassium channel, and the potential impact of deuteration on its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development.
Introduction
Astemizole is a potent and long-acting second-generation histamine H1 receptor antagonist that was previously used for the treatment of allergic rhinitis and chronic urticaria. It was withdrawn from the market in many countries due to the risk of serious cardiovascular side effects, specifically QT interval prolongation and Torsades de Pointes, which are associated with its blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
This compound is a stable isotope-labeled version of Astemizole, where three hydrogen atoms on the methoxy-phenyl group have been replaced with deuterium. The primary rationale for the development of deuterated drugs is to alter the pharmacokinetic profile of the parent compound, often to improve metabolic stability and reduce the formation of undesirable metabolites. This guide will explore the known mechanism of Astemizole and discuss the anticipated effects of deuteration on its activity.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
This compound, like its parent compound, is expected to act as a potent and selective inverse agonist of the histamine H1 receptor.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
An In-depth Technical Guide to the Physical and Chemical Properties of Astemizole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Astemizole-d3, a deuterated analog of the second-generation antihistamine, Astemizole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry. The inclusion of deuterated internal standards like this compound is pivotal for enhancing the accuracy and precision of pharmacokinetic and bioequivalence studies.
Core Physicochemical Properties
This compound is a stable, isotopically labeled form of Astemizole, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This substitution offers a distinct mass spectrometric signature, making it an ideal internal standard for quantitative bioanalysis.
Identification and Structure
| Property | Value |
| Chemical Name | 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxy-d3-phenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine |
| Synonyms | Astemisan-d3, Hismanal-d3, R 42512-d3 |
| CAS Number | 1189961-39-4[1][2] |
| Molecular Formula | C₂₈H₂₈D₃FN₄O[1][2][3] |
| Molecular Weight | 461.59 g/mol [1][2][3] |
| Appearance | White to Off-White Solid[1] |
Quantitative Physical and Chemical Data
Precise quantitative data for deuterated compounds can be scarce. The following table summarizes the available data for this compound. For comparative purposes, data for the non-deuterated form, Astemizole, is also provided where available.
| Property | This compound | Astemizole (for comparison) |
| Melting Point | 145-150°C | 149.1°C |
| Boiling Point | Not available | Not available |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | DMSO: >20 mg/mL, Chloroform: 100 mg/mL (with heat)[4], Ethanol: 5 mg/mL |
| Storage Temperature | 2-8°C (Refrigerator)[1] | 2-8°C |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of deuterated compounds are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Structural and Identity Confirmation
The identity and isotopic purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol for NMR Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The absence of a proton signal from the methoxy group and the presence of corresponding carbon signals confirm the deuteration.
Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 462.6, confirming the incorporation of three deuterium atoms.
Signaling and Metabolic Pathways
Astemizole functions primarily as a histamine H1 receptor antagonist. Its metabolism is complex and involves several cytochrome P450 enzymes.
Astemizole Mechanism of Action
Caption: Astemizole competitively inhibits the histamine H1 receptor.
Metabolic Pathway of Astemizole
The metabolism of Astemizole is primarily hepatic and involves multiple cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.
Caption: Hepatic metabolism of Astemizole by CYP450 enzymes.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Astemizole in a biological matrix using its deuterated analog, this compound, as an internal standard.
Caption: Workflow for bioanalysis using a deuterated internal standard.
This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house validation of all analytical methods.
References
The Biological Activity of Deuterated Astemizole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astemizole, a potent second-generation H1-receptor antagonist, was withdrawn from the market due to concerns over cardiac arrhythmias linked to its metabolism.[1] This whitepaper explores the potential of deuterium substitution as a strategy to mitigate the adverse effects of astemizole while preserving its therapeutic efficacy. By strategically replacing hydrogen atoms with deuterium at sites of metabolic activity, it is hypothesized that the pharmacokinetic profile of astemizole can be favorably altered. This could lead to a reduction in the formation of potentially cardiotoxic metabolites and an overall improvement in the drug's safety profile. This document provides a comprehensive overview of the known biological activity of astemizole, its metabolic pathways, and a theoretical framework for the anticipated benefits of deuteration.
Introduction to Astemizole and the Rationale for Deuteration
Astemizole is a long-acting, non-sedating antihistamine that effectively treats allergic rhinitis and chronic urticaria.[2][3] Its mechanism of action involves high-affinity competitive antagonism of the histamine H1 receptor.[1][4] However, the clinical use of astemizole was curtailed due to the risk of QT prolongation and life-threatening arrhythmias, such as Torsades de Pointes.[5] These cardiac events are associated with the parent drug and its metabolites inhibiting the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6]
The metabolism of astemizole is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily in the liver and small intestine.[7][8] The major metabolic pathways include O-demethylation, N-dealkylation, and aromatic hydroxylation. The resulting metabolites, particularly desmethylastemizole, retain antihistaminic activity but also contribute to the cardiotoxic risk.[9]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a well-established strategy in drug development to improve pharmacokinetic and/or toxicological profiles.[10] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By selectively deuterating the metabolic hotspots of astemizole, it is plausible to reduce the formation of undesirable metabolites and enhance its safety.
Biological Activity of Astemizole
Antihistaminic Activity
Astemizole is a highly potent H1-receptor antagonist with a long duration of action, allowing for once-daily dosing.[2][9][11] It effectively reduces symptoms of seasonal and perennial allergic rhinitis, allergic conjunctivitis, and chronic urticaria.[3][12]
Other Potential Therapeutic Activities
Beyond its antihistaminic effects, astemizole has been investigated for other therapeutic applications:
-
Anti-cancer Activity: Astemizole has shown promise as an anti-cancer agent by targeting ether-à-go-go 1 (Eag1) and Eag-related gene (Erg) potassium channels, which are implicated in cancer progression.[13] It has been shown to inhibit tumor cell proliferation in vitro and in vivo.[13]
-
Antifungal Activity: Astemizole has demonstrated the ability to promote the fungicidal activity of fluconazole against Cryptococcus neoformans and Cryptococcus gattii.
-
Autism Spectrum Disorder (ASD) and Fragile X Syndrome: While no direct clinical trial data for deuterated astemizole is publicly available, the parent compound has been of interest in neurodevelopmental disorders. Confluence Pharmaceuticals is developing therapeutics for social and communication impairments in Fragile X Syndrome and ASD.[14]
Metabolism of Astemizole
The metabolism of astemizole is extensive and a critical determinant of both its efficacy and toxicity.
Key Metabolic Pathways and Enzymes
Three primary metabolites of astemizole have been identified: desmethylastemizole (DES-AST), 6-hydroxyastemizole (6OH-AST), and norastemizole (NOR-AST).[8] The formation of these metabolites is catalyzed by several CYP450 enzymes:
-
CYP2J2: Plays a significant role in the O-demethylation of astemizole in the small intestine, contributing to its first-pass metabolism.[7][15]
-
CYP3A4: While a major enzyme in the metabolism of many drugs, it appears to play a minor role in the primary metabolic pathway of astemizole (formation of DES-AST).[8]
-
CYP2D6: Is involved in the formation of 6OH-AST and DES-AST.[8]
The following diagram illustrates the primary metabolic pathways of astemizole.
Caption: Primary metabolic pathways of astemizole.
Deuterated Astemizole: A Hypothetical Profile
While specific experimental data for deuterated astemizole is not publicly available, we can extrapolate its likely properties based on the known metabolism of the parent compound and the principles of deuteration.
Proposed Sites of Deuteration
The most logical sites for deuteration would be the metabolic "hotspots" of the astemizole molecule. Specifically, replacing the hydrogen atoms on the methoxy group targeted by CYP2J2 and CYP2D6 for O-demethylation with deuterium (creating a -OCD₃ group) would be a primary strategy. This is expected to slow the formation of desmethylastemizole.
Anticipated Effects on Pharmacokinetics and Biological Activity
Table 1: Comparison of Astemizole and Hypothetical Deuterated Astemizole Properties
| Parameter | Astemizole | Hypothetical Deuterated Astemizole | Rationale for Anticipated Change |
| Primary Metabolism | O-demethylation, Hydroxylation, N-dealkylation | Reduced rate of O-demethylation | Kinetic isotope effect at the deuterated methoxy group. |
| Metabolites | Desmethylastemizole, 6-Hydroxyastemizole, Norastemizole | Lower levels of Desmethylastemizole | Slower metabolism via the O-demethylation pathway. |
| Half-life (t½) | ~1 day | Potentially longer | Slower overall metabolic clearance. |
| H1 Receptor Affinity | High | Expected to be similar | Deuteration is unlikely to affect receptor binding affinity. |
| Cardiotoxicity (hERG inhibition) | Significant | Potentially reduced | Lower concentrations of parent drug and active metabolites could lead to reduced hERG channel blockade. |
Proposed Experimental Evaluation
To validate the hypothesized benefits of deuterated astemizole, a structured experimental approach is necessary.
In Vitro Metabolic Stability
The first step would be to compare the metabolic stability of astemizole and its deuterated analog in human liver microsomes and specific recombinant CYP enzymes (CYP2J2, CYP2D6, CYP3A4).
The following diagram outlines a potential experimental workflow.
Caption: In vitro workflow for metabolic stability.
In Vitro Safety and Efficacy
-
H1 Receptor Binding Assay: To confirm that deuteration does not negatively impact the affinity for the target receptor.
-
hERG Channel Patch Clamp Assay: To directly measure and compare the inhibitory effects of astemizole and its deuterated counterpart on the hERG potassium channel.
In Vivo Pharmacokinetic and Efficacy Studies
Following promising in vitro results, preclinical in vivo studies in appropriate animal models would be warranted to assess the full pharmacokinetic profile, efficacy in allergy models, and cardiovascular safety of deuterated astemizole.
Signaling Pathways
The primary therapeutic effect of astemizole is mediated through the histamine H1 receptor, a G-protein coupled receptor. Its potential anti-cancer effects are linked to the inhibition of Eag1 and Erg potassium channels.
Caption: Signaling pathways affected by astemizole.
Conclusion
Deuteration of astemizole presents a compelling strategy to potentially resurrect a highly effective antihistamine by mitigating its primary safety concern—cardiotoxicity. By slowing the rate of metabolism, particularly O-demethylation, a deuterated version of astemizole could offer an improved pharmacokinetic and safety profile. While this whitepaper presents a theoretical framework based on established scientific principles, further preclinical and clinical research is imperative to validate these hypotheses. The development of a safer, deuterated astemizole could provide a valuable therapeutic option for patients with allergic conditions and potentially for other indications such as certain cancers and neurodevelopmental disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Astemizole: a long-acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical profile of astemizole. A survey of 50 double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. drug-card.io [drug-card.io]
- 6. Pharmacology of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of CYP2J2 on the intestinal first-pass metabolism of antihistamine drug, astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-directed deuteration of dronedarone preserves cytochrome P4502J2 activity and mitigates its cardiac adverse effects in canine arrhythmic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of cetirizine with astemizole in the treatment of perennial allergic rhinitis and study of the concomitant effect on histamine and allergen-induced wheal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astemizole: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Confluence Pharmaceuticals - Home [confluencepharma.com]
- 15. [PDF] Involvement of CYP2J2 on the intestinal first-pass metabolism of antihistamine drug, astemizole. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Potential Therapeutic Applications of Astemizole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract: Astemizole, a potent second-generation H1-receptor antagonist, was withdrawn from the market due to risks of serious cardiac arrhythmias associated with its metabolism. However, its additional mechanisms of action, including the inhibition of Eag1 and Erg potassium channels, present significant therapeutic potential in oncology and other areas. Deuteration offers a promising strategy to mitigate the metabolic liabilities of the parent compound. This document explores the pharmacological basis for Astemizole-d3, a deuterated analog of Astemizole, and outlines its potential therapeutic applications, supported by preclinical data from Astemizole studies and the established principles of deuterated drug development.
Introduction: The Rationale for this compound
Astemizole was formerly used as a long-acting, non-sedating antihistamine for allergic conditions such as rhinitis and urticaria.[1][2][3] Its clinical efficacy was well-documented in numerous trials.[2][4][5] The drug was withdrawn from the market in 1999 due to the risk of life-threatening cardiac arrhythmias, specifically QTc interval prolongation, which occurred at high doses or when co-administered with inhibitors of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[1][6][7]
Despite its withdrawal, subsequent research has unveiled additional pharmacological properties of Astemizole that are highly relevant for modern drug development. Notably, it has demonstrated potent anti-cancer activity by inhibiting ether-à-go-go 1 (Eag1) and Eag-related gene (Erg) potassium channels, which are implicated in cancer progression.[8][9] It has also shown potential in preclinical models of neurodegenerative diseases.[10]
The primary challenge hindering the repurposing of Astemizole is its pharmacokinetic profile and metabolic pathway. The development of this compound, a deuterated version of the molecule, is a strategic approach to address this challenge. By replacing specific hydrogen atoms with their stable isotope, deuterium, the metabolic breakdown of the drug can be slowed. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[11][12][] This modification has the potential to:
-
Reduce the formation of potentially cardiotoxic metabolites.[12][15]
-
Enhance safety and tolerability, allowing for the exploration of its non-antihistamine therapeutic effects.[15]
This guide provides a technical overview of Astemizole's mechanisms, the potential benefits conferred by deuteration, and its prospective applications in oncology.
Pharmacology and Mechanism of Action
Astemizole exhibits a dual mechanism of action, targeting both histamine receptors and specific potassium channels.
-
H1-Receptor Antagonism : Astemizole is a potent and selective H1-receptor antagonist with a high affinity (IC50 of 4.7 nM).[8] It competes with histamine at H1-receptors in peripheral tissues, suppressing allergic responses like edema, flare, and pruritus.[1][16] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in minimal sedative effects at standard doses.[1]
-
Potassium Channel Inhibition : Astemizole is a potent inhibitor of Eag1 and Erg potassium channels.[8][9] The Eag1 channel, in particular, is considered a therapeutic target in several cancers, as its expression is often restricted in healthy tissue but upregulated in tumors, where it plays a role in cell proliferation.[9] Astemizole's ability to inhibit these channels is central to its anti-neoplastic potential.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical profile of astemizole. A survey of 50 double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative trial of two non-sedative H1 antihistamines, terfenadine and astemizole, for hay fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Astemizole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Astemizole: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astemizole, a Second-Generation Histamine H1-Receptor Antagonist, Did Not Attenuate the Aggregation Process of α-Synuclein In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Astemizole-d3: A Technical Guide to its Function as a Histamine H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Astemizole-d3, focusing on its mechanism of action as a histamine H1 receptor antagonist. It includes detailed experimental protocols, quantitative pharmacological data, and visual representations of key pathways and workflows to support research and development activities. This compound is the deuterium-labeled version of Astemizole, a second-generation H1 antihistamine.[1][2][3][4] The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies, acting as a stable isotopic internal standard for mass spectrometry-based assays without significantly altering the compound's fundamental pharmacological properties.
Mechanism of Action: Histamine H1 Receptor Antagonism
Astemizole exerts its effects by acting as a selective antagonist at the histamine H1 receptor.[4][5][6] It competes with histamine for binding to these receptors on effector cells, thereby preventing the initiation of the downstream signaling cascade that leads to allergic and inflammatory responses.[4]
The Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that belongs to the rhodopsin-like family.[7] Upon activation by its endogenous ligand, histamine, the receptor couples to the Gq/11 family of G-proteins.[7] This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C.[7]
-
Hydrolysis of PIP2: PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).
This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[7][8] Astemizole, by binding to the H1 receptor, blocks the initial activation step, thereby inhibiting this entire downstream pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Astemizole. As an isotopologue, this compound is expected to have virtually identical receptor binding and functional potency characteristics.
Table 1: Receptor Binding Affinity
This table presents the binding affinity of Astemizole for the human histamine H1 receptor, typically determined through radioligand competition assays.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 4.7 nM | Histamine H1-receptor | [5] |
| Kᵢ | 3 nM | Human H1 Receptor | [9] |
| Kᵢ | 2.09 nM | Human H1R in Sf9 cells | [9] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of the specific binding of a radioligand.
-
Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters of Astemizole following oral administration in humans.
| Parameter | Value | Notes | Reference |
| Absorption | Rapidly absorbed | From the gastrointestinal tract. | [4][10] |
| Protein Binding | ~96% | High degree of binding to plasma proteins. | [10] |
| Metabolism | Primarily hepatic | Metabolized by the CYP3A4 enzyme system. | [10] |
| Major Metabolite | Desmethylastemizole | An active metabolite that contributes to the drug's effect. | [11] |
| Elimination t½ | ~24 hours (Astemizole) | The elimination half-life of the parent compound. | [10] |
| Elimination t½ | ~10.8 days (Astemizole + DMA) | Combined half-life in children for parent drug and desmethylastemizole. | [12] |
| Excretion | Mainly in feces | Almost completely excreted as metabolites. | [4][10] |
Experimental Protocols
Characterizing a histamine H1 receptor antagonist like this compound involves a combination of binding and functional assays.
3.1 Radioligand Binding Assay (Competitive Inhibition)
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[13] It measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the H1 receptor.[14]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1R gene, or guinea pig brain tissue).[14][15]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable H1 receptor radioligand (e.g., [³H]mepyramine).[14]
-
Competition: Add varying concentrations of the unlabeled test compound (this compound) to the wells.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.[15]
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[13][15]
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ value is determined from this curve, and the Kᵢ value is then calculated using the Cheng-Prusoff equation.
3.2 In Vitro Functional Assay (Calcium Flux)
Functional assays measure the biological response resulting from receptor activation or inhibition. Since the H1 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. An antagonist's potency can be determined by its ability to inhibit this histamine-induced calcium response.
Methodology:
-
Cell Culture: Use a cell line stably or transiently expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[16]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit increased fluorescence intensity upon binding to free Ca²⁺.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (this compound) for a defined period.[16]
-
Agonist Stimulation: Add a fixed concentration of histamine (the agonist) to the wells to stimulate the H1 receptors.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Plot the histamine-induced calcium response as a function of the antagonist concentration. The IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the maximal histamine response, is determined. This can be used to calculate the antagonist's functional potency (pA₂ or Kₑ).
Conclusion
This compound serves as a critical tool for researchers in pharmacology and drug development. As a deuterated isotopologue of Astemizole, it functions as a potent and selective histamine H1 receptor antagonist. Its primary application lies in its use as an internal standard for quantitative bioanalytical assays, enabling precise measurement of Astemizole levels in complex biological matrices. The data and protocols outlined in this guide provide a foundational framework for utilizing this compound in studies aimed at characterizing the histamine H1 receptor and investigating the pharmacokinetics and pharmacodynamics of H1 antagonists.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. astemizole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. m.youtube.com [m.youtube.com]
- 11. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of astemizole in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 16. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Role and Analysis of Astemizole-d3 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of research applications involving Astemizole, with a focus on the utility of its deuterated analog, Astemizole-d3. Astemizole, a second-generation histamine H1-receptor antagonist, has been the subject of renewed scientific interest for its potential applications beyond allergy treatment, including oncology and infectious diseases. This compound serves as a critical tool, primarily as an internal standard, for the accurate quantification of Astemizole in complex biological matrices during pharmacokinetic and bioanalytical studies. This guide details the core mechanisms of Astemizole, presents quantitative data from various studies, outlines relevant experimental protocols, and visualizes key signaling pathways.
Data Presentation: Quantitative Analysis of Astemizole's Biological Activity
The following tables summarize key quantitative data from in vitro studies, providing insights into the potency and efficacy of Astemizole across different biological targets.
| Target/Process | Parameter | Value | Cell Line/System | Reference |
| Histamine H1 Receptor | IC50 | 4.7 nM | In vitro binding assay | |
| Endothelial Cell Proliferation | IC50 | 4.7 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| mTOR Signaling Inhibition | Inhibitory Concentration | Starting at 2.5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2] |
| Pathway Component | Effect of Astemizole Treatment | Cell Line | Reference |
| Vitamin D Receptor (VDR) | Increased protein expression | SUM-229PE and T-47D (human breast cancer cell lines) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide in-depth protocols for key experiments involving the analysis of Astemizole, where this compound is an invaluable tool.
Protocol 1: Bioanalytical Method for Astemizole Quantification in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated HPLC-MS/MS method for the determination of Astemizole and its metabolites.[4] Here, we describe the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for robust and accurate quantification. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing superior accuracy and precision.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable flow rate.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A typical isocratic mobile phase could be 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6, v/v).[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Astemizole and this compound.
-
Astemizole: The precursor ion is the protonated molecule [M+H]+. The specific product ions would be determined by infusion and optimization.
-
This compound: The precursor ion will be [M+3+H]+. The product ions will likely be the same as for the unlabeled Astemizole, but this needs to be confirmed.
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Astemizole) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Astemizole in the unknown samples is then determined from this calibration curve.
Protocol 2: Western Blot Analysis of Vitamin D Receptor (VDR) Expression
This protocol outlines the steps to assess the effect of Astemizole on the protein expression levels of the Vitamin D Receptor (VDR), as demonstrated in breast cancer cell lines.[3]
1. Cell Culture and Treatment:
-
Culture cells (e.g., SUM-229PE or T-47D) in appropriate media and conditions.
-
Treat cells with Astemizole at the desired concentration (e.g., the IC20 concentration) for a specified duration (e.g., 48 hours).[3] Include a vehicle-treated control group.
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Electrotransfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) along with a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for VDR overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and normalize the VDR signal to the housekeeping protein signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Astemizole's mechanism of action.
Caption: Competitive antagonism of the Histamine H1 receptor by Astemizole.
References
- 1. Astemizole Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]
- 2. Astemizole Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
Astemizole-d3 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole, a second-generation histamine H1 receptor antagonist, has garnered significant interest in the field of oncology for its potential as a repurposed anti-cancer agent. Its multifaceted mechanism of action, extending beyond antihistaminic effects to the modulation of key cancer-related signaling pathways, positions it as a promising candidate for further investigation. This technical guide explores the core scientific principles underlying the anti-cancer effects of astemizole, with a forward-looking perspective on its deuterated analog, Astemizole-d3.
The deuteration of pharmaceuticals, the substitution of hydrogen with its heavier isotope deuterium, is a strategic approach to enhance the pharmacokinetic properties of a drug. This modification can lead to a reduced rate of metabolism, thereby increasing the drug's half-life and exposure, which may translate to improved efficacy and a more favorable safety profile. While specific preclinical and clinical data for this compound in cancer are not yet widely available, this guide will provide a comprehensive overview of the extensive research on astemizole, which forms the foundational knowledge for the development and investigation of its deuterated form. The data and protocols presented herein are based on studies conducted with astemizole, and it is hypothesized that this compound would exhibit a similar mechanistic profile with potentially enhanced in vivo performance.
Core Mechanisms of Action
Astemizole exerts its anti-cancer effects through a variety of mechanisms, targeting several key pathways involved in tumor progression and survival.
Inhibition of Ether-à-go-go-1 (Eag1) Potassium Channels
The Ether-à-go-go-1 (Eag1) potassium channel is overexpressed in a wide range of human cancers, while its expression in normal tissues is restricted, making it an attractive therapeutic target.[1][2] Astemizole has been shown to be a potent inhibitor of Eag1 channels.[3] By blocking these channels, astemizole can disrupt the cell cycle and induce apoptosis in cancer cells.[3]
Modulation of mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature of many cancers. Astemizole has been demonstrated to inhibit mTOR signaling, contributing to its anti-proliferative effects.[4]
Inhibition of the Patched (Ptch1) Drug Efflux Pump
The Patched (Ptch1) receptor, a component of the Hedgehog signaling pathway, can also function as a drug efflux pump, contributing to chemotherapy resistance.[5] Astemizole has been identified as an inhibitor of Ptch1-mediated drug efflux, suggesting a role in overcoming multidrug resistance in cancer cells.[5]
Histamine H1 Receptor Antagonism and Immune Modulation
As a histamine H1 receptor antagonist, astemizole can interfere with histamine-driven tumor growth and inflammation.[6] Furthermore, recent studies suggest that astemizole can promote cancer immunosurveillance by enhancing T-cell activation, indicating a potential role in immunotherapy combinations.[7]
Quantitative Data on Anti-Cancer Activity of Astemizole
The following tables summarize the in vitro efficacy of astemizole in various cancer cell lines. This data provides a baseline for understanding the potential potency of this compound.
Table 1: IC50 Values of Astemizole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H295R | Adrenocortical Carcinoma | ~7 | [5] |
| SUM-229PE | Breast Cancer | 1.62 ± 0.75 | [8] |
| T-47D | Breast Cancer | Not specified | [8] |
| Primary breast tumor cells | Breast Cancer | Not specified | [8] |
| SaOS-2 | Osteosarcoma | 0.135 | Not specified |
Table 2: Synergistic Effects of Astemizole with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | Astemizole Concentration (µM) | Effect | Reference |
| H295R | Doxorubicin | 1 | Increased cytotoxicity by ~10 times | [5] |
| H295R | Doxorubicin, Etoposide, Mitotane (EDM) | 1 | Increased efficacy by ~8 times | [5] |
| SUM-229PE | Calcitriol | 1 | Synergistic antiproliferative interaction (CI <1) | [8] |
| T-47D | Calcitriol | Not specified | Synergistic antiproliferative interaction (CI <1) | [8] |
| Primary breast tumor cells | Calcitriol | Not specified | Synergistic antiproliferative interaction (CI <1) | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-cancer effects of astemizole. These protocols can be adapted for the study of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or Astemizole) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[10]
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well white-walled plates
-
This compound (or Astemizole) stock solution
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11][12]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11][12]
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the untreated control to determine the fold-increase in caspase-3/7 activity.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Materials:
-
Cancer cell lines of interest
-
This compound (or Astemizole) stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-mTOR, mTOR, Eag1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by astemizole and a typical experimental workflow for its evaluation.
References
- 1. Eag1 Channels as Potential Cancer Biomarkers [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astemizole Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anticancer effects of ikarugamycin and astemizole identified in a screen for stimulators of cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchhub.com [researchhub.com]
- 10. goldbio.com [goldbio.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
The Repurposed Antihistamine: A Technical Guide to the Anti-malarial Properties of Astemizole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urgent need for novel anti-malarial agents, driven by the spread of drug-resistant Plasmodium falciparum, has led to innovative approaches in drug discovery, including the repositioning of existing drugs. Astemizole, a second-generation antihistamine withdrawn from the market due to cardiotoxicity concerns, has emerged as a promising anti-malarial scaffold.[1][2] This was first identified through a high-throughput screening of thousands of existing drugs.[3][4][5] Astemizole and its principal metabolite, desmethylastemizole, demonstrated activity against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (MDR) strains of P. falciparum.[1][6] Furthermore, it showed efficacy in reducing parasitemia in murine models of malaria.[1][3]
The primary liability of astemizole is its potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias.[1][2] This has spurred research into developing astemizole analogs with a wider therapeutic window, retaining potent anti-malarial activity while minimizing hERG inhibition.[7] These efforts aim to optimize the scaffold for multi-stage activity against the parasite's lifecycle, including asexual blood stages, liver stages, and gametocytes, to not only treat the disease but also to prevent its transmission.[2][8][9]
Mechanism of Action: Disrupting Heme Detoxification
The primary mechanism of anti-malarial action for astemizole and its analogs is the inhibition of hemozoin formation.[6][8] During the intraerythrocytic stage, the malaria parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme.[3] To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin (also known as β-hematin).[3][8]
Astemizole accumulates in the acidic food vacuole of the parasite and interferes with this crystallization process.[3][6] The resulting buildup of free heme is toxic to the parasite, leading to its death. Mechanistic studies have shown a strong correlation between the in vitro inhibition of β-hematin formation by astemizole derivatives and their anti-plasmodial IC50 values.[8][9][10] While this is the predominant mechanism, the existence of additional modes of action has not been ruled out.[6]
Proposed mechanism of action for Astemizole.
Quantitative Data on Anti-malarial Activity
The anti-malarial potency of astemizole and its synthesized analogs has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.
Table 1: In Vitro Activity Against P. falciparum Asexual Blood Stages
| Compound | Strain (CQ-Sensitivity) | IC50 (µM) | Selectivity Index (SI) | Resistance Index (RI) |
| Astemizole (AST) | NF54 (Sensitive) | 0.033 - 1.9[11] | - | - |
| K1 (Resistant) | - | - | - | |
| Desmethylastemizole (DM-AST) | - | ~0.1[3] | - | - |
| Analog 21 | NF54 (Sensitive) | 0.025[6][12] | > 21.7[6] | < 5[6] |
| K1 (Resistant) | - | - | - | |
| Analog 30 | NF54 (Sensitive) | 0.043[6] | > 43[6] | - |
| Analog 33 | NF54 (Sensitive) | 0.043[6] | > 43[6] | - |
| Analog 46 | NF54 (Sensitive) | - | 43[6][11] | - |
| Chloroquine-Astemizole Hybrids | K1 (Resistant) | 0.037 - 0.610[6] | - | - |
IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (Cytotoxicity IC50 / Anti-plasmodial IC50). RI: Resistance Index (IC50 for resistant strain / IC50 for sensitive strain).
Table 2: Activity Against Other Plasmodium Life Cycle Stages
| Compound | Stage | Species | IC50 (µM) |
| Astemizole (AST) | Liver Stage | P. berghei | 0.114 - 0.210[6][11] |
| Late-stage Gametocytes (IV/V) | P. falciparum | 1.9 - 4.1[6][11] | |
| Analog 3 | Liver Stage | P. berghei | ~0.07 (3-fold > AST)[8][9] |
| Analog 46 | Late-stage Gametocytes (IV/V) | P. falciparum | 0.6[6][11] |
| AST Analogs (general) | Late-stage Gametocytes | P. falciparum | 1 - 5[8][9] |
Table 3: In Vivo Efficacy in Mouse Models
| Compound/Metabolite | Mouse Model | Dose | Parasitemia Reduction | Outcome |
| Astemizole | P. vinckei (CQ-S) | Moderate | 80%[4][13] | - |
| P. vinckei (CQ-R) | Moderate | 40%[4][13] | - | |
| P. vinckei | High | Complete Elimination[4][13] | Cure[3] | |
| P. yoelii | High | Complete Elimination[4][13] | Cure[3] | |
| Chloroquine-Astemizole Hybrids | P. berghei | - | High Efficacy[6] | - |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel anti-malarial compounds. Below are summaries of key experimental protocols.
In Vitro Anti-malarial Assay (Asexual Blood Stage)
This assay determines the 50% inhibitory concentration (IC50) of a compound against parasite growth.
-
Parasite Culture : P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with Albumax and hypoxanthine.[14] Cultures are synchronized to the ring stage.
-
Drug Preparation : Compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Assay Procedure :
-
Asynchronous or synchronized parasite cultures (typically 0.5-2% parasitemia) are added to 96-well or 384-well plates containing the serially diluted compounds.
-
Plates are incubated for 48-72 hours under standard culture conditions.
-
-
Growth Inhibition Measurement :
-
Radiolabeled Hypoxanthine Incorporation : [³H]-hypoxanthine is added, and its incorporation into parasite nucleic acids is measured as a proxy for parasite viability.[15][16] This is considered a gold standard method.[16]
-
Fluorescent Dye-Based Assays : Dyes like SYBR Green I or DAPI, which bind to parasite DNA, are used to quantify parasite growth via fluorescence measurement.[15]
-
pLDH Assay : The activity of parasite-specific lactate dehydrogenase (pLDH) is measured spectrophotometrically.
-
-
Data Analysis : The results are used to generate a dose-response curve, from which the IC50 value is calculated.
Workflow for in vitro anti-malarial IC50 determination.
Heme Crystallization Inhibition Assay
This assay assesses a compound's ability to inhibit the formation of β-hematin (hemozoin).
-
Reaction Setup : A solution of hemin is acidified in a 96-well plate to induce crystallization.
-
Compound Addition : The test compounds (e.g., astemizole analogs) are added at various concentrations. Chloroquine is typically used as a positive control.
-
Incubation : The plate is incubated to allow for β-hematin formation.
-
Quantification : The plate is centrifuged, and the supernatant containing unreacted heme is removed. The remaining β-hematin pellet is washed and then dissolved (e.g., in NaOH or DMSO) to form a monomeric heme solution.[15][17]
-
Measurement : The absorbance of the dissolved heme is measured to quantify the amount of β-hematin formed. This allows for the calculation of the IC50 for heme crystallization inhibition.[17]
In Vivo Efficacy Testing: 4-Day Suppressive Test
This is the standard model for evaluating the in vivo activity of anti-malarial compounds in rodents.[14]
-
Animal Model : Mice are infected intravenously or intraperitoneally with a specific strain of rodent malaria parasite, such as P. berghei or P. yoelii.[3][14]
-
Drug Administration : The test compound is administered to groups of infected mice, typically starting a few hours post-infection (Day 0) and continuing once daily for four consecutive days (Days 0-3).[3] A vehicle control group receives the drug solvent only.
-
Monitoring : On Day 4, thin blood smears are taken from the tail vein of each mouse.
-
Parasitemia Determination : The percentage of parasitized red blood cells is determined by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Calculation : The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth suppression.
Workflow for the in vivo 4-day suppressive test.
Conclusion and Future Directions
Astemizole represents a valuable starting point for the development of a new class of anti-malarial drugs. Research has successfully identified analogs with high potency against multiple life cycle stages of the malaria parasite.[6][8][9] The primary challenge remains the mitigation of cardiotoxicity by reducing hERG channel inhibition while preserving anti-malarial efficacy.[7] Structure-activity relationship studies have shown that modifications to the astemizole scaffold can indeed separate these two activities, leading to compounds with significantly improved selectivity indices.[6][11]
Future work should focus on further optimizing lead compounds to improve their pharmacokinetic and metabolic profiles, ensuring they are suitable for in vivo progression. The exploration of chloroquine-astemizole hybrids has also shown promise in overcoming CQ resistance.[6][18] Continued investigation into the potential for additional mechanisms of action may reveal new targets and further enhance the therapeutic potential of this compound class. Ultimately, the development of a safe and effective astemizole-based anti-malarial could provide a crucial new tool in the global fight against malaria.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Repositioning of astemizole for malaria [open.uct.ac.za]
- 3. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 4. Antihistamine Identified as Potential Antimalarial Drug | Johns Hopkins | Bloomberg School of Public Health [publichealth.jhu.edu]
- 5. A clinical drug library screen identifies astemizole as an antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astemizole analogues with reduced hERG inhibition as potent antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multistage Antiplasmodium Activity of Astemizole Analogues and Inhibition of Hemozoin Formation as a Contributor to Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Multistage Antiplasmodium Activity of Astemizole Analogues and Inhibition of Hemozoin Formation as a Contributor to Their Mode of Action. | Semantic Scholar [semanticscholar.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kffhealthnews.org [kffhealthnews.org]
- 14. mmv.org [mmv.org]
- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Chloroquine-astemizole hybrids with potent in vitro and in vivo antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pharmacokinetic Studies of Astemizole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole is a second-generation H1-receptor antagonist previously used for the treatment of allergic rhinitis and urticaria. Although withdrawn from many markets due to concerns about cardiac side effects at high doses, its pharmacokinetic and pharmacodynamic properties continue to be of interest for research purposes, including its potential as an anticancer and antimalarial agent.[1] Accurate determination of astemizole and its primary active metabolite, desmethylastemizole, in biological matrices is crucial for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, such as Astemizole-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.
These application notes provide a detailed protocol for a preclinical pharmacokinetic study of astemizole in a rat model, utilizing this compound as an internal standard for robust and reliable quantification.
Experimental Protocols
Animal Study Protocol
A detailed protocol for the in-life portion of the pharmacokinetic study is outlined below. All animal procedures should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
a. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Body Weight: 200-250 g
-
Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.
b. Dosing Formulation and Administration:
-
Dosing Vehicle: A suitable vehicle for oral administration is a suspension in 0.5% methylcellulose in water.
-
Dose: A single oral dose of 10 mg/kg of astemizole is administered by oral gavage. The dosing volume is typically 10 mL/kg.[2]
-
Oral Gavage Procedure:
c. Blood Sampling:
-
Route of Collection: Blood samples are collected from the tail vein.[4][5]
-
Volume: Approximately 0.2-0.3 mL of whole blood is collected at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sampling Time Points: Blood samples are collected at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours.
-
Blood Collection Procedure:
d. Plasma Preparation:
-
Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled polypropylene tubes.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
This section details the method for the simultaneous quantification of astemizole and desmethylastemizole in rat plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Astemizole and Desmethylastemizole reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
b. Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of astemizole, desmethylastemizole, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of astemizole and desmethylastemizole in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.
c. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide and vortex briefly.
-
Add 1 mL of ethyl acetate, vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
d. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Isocratic elution with 0.025% TFA in acetonitrile and 20 mM ammonium acetate (94:6, v/v)[1] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Astemizole: m/z 459.3 → 218.2; Desmethylastemizole: m/z 445.3 → 204.2; this compound: m/z 462.3 → 221.2 |
| Collision Energy | Optimized for each transition |
Data Presentation
The following tables summarize representative pharmacokinetic parameters for astemizole and its major metabolite, desmethylastemizole, following a single 10 mg/kg oral dose in rats. (Note: The following data is illustrative and may vary between studies).
Table 1: Pharmacokinetic Parameters of Astemizole in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 45.0 |
| Tmax | h | 0.5 |
| AUC(0-t) | ng*h/mL | 107 |
| t1/2 | h | 3.4 |
Table 2: Pharmacokinetic Parameters of Desmethylastemizole in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 32.0 |
| Tmax | h | 2.0 |
| AUC(0-t) | ng*h/mL | 250 |
| t1/2 | h | 5.4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of astemizole.
Astemizole Metabolic Pathway
Caption: Metabolic pathway of astemizole.
References
- 1. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
Application Note: Quantitative Analysis of Astemizole in Biological Matrices using Astemizole-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Astemizole in biological matrices, such as plasma, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Astemizole-d3, to ensure high accuracy and precision. This document provides the mass spectrometry fragmentation pattern of this compound, a detailed experimental protocol for sample preparation, chromatographic separation, and mass spectrometric detection, as well as a summary of the key quantitative data.
Introduction
Astemizole is a second-generation antihistamine that has been investigated for other potential therapeutic applications. Accurate quantification of Astemizole in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation and instrument response, leading to reliable and reproducible results. This application note provides a comprehensive guide to the mass spectrometric behavior of this compound and its application in a validated LC-MS/MS method for Astemizole quantification.
Mass Spectrometry Fragmentation of this compound
This compound, with the deuterium atoms located on the methoxy-phenyl group, exhibits a predictable fragmentation pattern in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Precursor Ion: The protonated molecule, [M+H]⁺, of this compound (C₂₈H₂₈D₃FN₄O, Molecular Weight: 461.59) is observed at m/z 462.6 .
Product Ions: Collision-induced dissociation (CID) of the precursor ion yields several characteristic product ions. The major fragmentation pathways involve the cleavage of the piperidine ring and the benzimidazole moiety. Based on the fragmentation of unlabeled Astemizole, the predicted major product ions for this compound are:
-
m/z 218.1 : This fragment corresponds to the N-(4-fluorobenzyl)benzimidazol-2-ylamino portion of the molecule and does not contain the deuterium label.
-
m/z 311.2 : This fragment results from the loss of the p-fluorobenzyl group and retains the deuterated methoxy-phenylethyl piperidine portion.
-
m/z 138.1 : This fragment represents the deuterated p-methoxyphenylethyl group.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of Astemizole and this compound. The Multiple Reaction Monitoring (MRM) transitions are essential for the selective and sensitive quantification of the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Astemizole | 459.3 | 218.1 | 35 | 100 |
| 459.3 | 308.1 | 25 | 100 | |
| This compound (IS) | 462.6 | 218.1 | 35 | 100 |
| 462.6 | 311.2 | 25 | 100 |
Note: The collision energy is instrument-dependent and may require optimization.
Experimental Protocol
This protocol outlines a typical workflow for the quantification of Astemizole in plasma samples.
Materials and Reagents
-
Astemizole reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, analytical grade
-
Water, deionized and filtered
-
Blank plasma
Sample Preparation
A protein precipitation method is recommended for the extraction of Astemizole from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen, 8 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Experimental Workflow
Caption: LC-MS/MS workflow for Astemizole analysis.
Conclusion
The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of Astemizole in biological matrices by LC-MS/MS. The distinct fragmentation pattern of this compound allows for selective detection without interference from the unlabeled analyte. The detailed protocol provided in this application note serves as a valuable resource for researchers and scientists in the field of drug metabolism, pharmacokinetics, and bioanalysis.
Application Notes and Protocols for Astemizole-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Astemizole-d3 for analytical quantification. The following sections outline established experimental procedures, present quantitative data from validation studies, and offer visual representations of the workflow to ensure accurate and reproducible results in a research setting.
Introduction
Astemizole is a second-generation antihistamine that has seen renewed interest for its potential applications in other therapeutic areas. Accurate quantification of astemizole and its deuterated internal standard, this compound, in biological matrices is crucial for pharmacokinetic, and toxicokinetic studies. This compound serves as an ideal internal standard for mass spectrometry-based analyses, as it shares near-identical chemical and physical properties with the analyte, differing only in mass. This allows for the correction of variability during sample preparation and analysis.[1]
The selection of an appropriate sample preparation method is critical for removing interfering substances from the biological matrix and ensuring the accuracy and precision of the analytical method. Common techniques for the extraction of small molecules like astemizole from plasma include liquid-liquid extraction (LLE) and protein precipitation (PPT).
Quantitative Data Summary
The following table summarizes the validation parameters for a bioanalytical method for the determination of astemizole in plasma. While specific data for this compound is not detailed in the cited literature, the performance of the non-labeled analyte's validated method provides a strong indication of the expected performance for its deuterated analog when used as an internal standard. The data is based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2]
| Parameter | Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Precision (RSD%) | Accuracy (%) |
| Extraction | Liquid-Liquid Extraction | Astemizole | Dog Plasma | 71-84 | Not Specified | <15 | 85-115 |
| Extraction | Liquid-Liquid Extraction | Desmethyl-astemizole | Dog Plasma | 71-84 | Not Specified | <15 | 85-115 |
| Analysis | HPLC-MS/MS | Astemizole | Monkey Plasma | Not Specified | Not Specified | <15 | 85-115 |
| Analysis | HPLC-MS/MS | Desmethyl-astemizole | Monkey Plasma | Not Specified | Not Specified | <15 | 85-115 |
Note: The validation of the referenced method was performed in accordance with FDA guidelines, which typically require recovery to be consistent, reproducible, and precise. Matrix effects should be minimized, and precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification).
Experimental Protocols
Two common and effective methods for the preparation of plasma samples for this compound analysis are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of astemizole in plasma and is suitable for the extraction of this compound.
Materials:
-
Plasma samples containing this compound
-
This compound internal standard working solution
-
0.1 M Sodium Hydroxide (NaOH)
-
Heptane
-
Isoamyl alcohol
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add an appropriate volume of this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the plasma sample.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (Heptane:Isoamyl alcohol, 98:2 v/v).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol provides a simpler and faster, though potentially less clean, alternative to LLE.
Materials:
-
Plasma samples containing this compound
-
This compound internal standard working solution
-
Acetonitrile (ACN), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add an appropriate volume of this compound internal standard working solution.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex vigorously for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or an autosampler vial.
-
The sample is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted if further concentration is needed.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Caption: Liquid-Liquid Extraction Workflow for this compound.
References
Application Notes: The Role of Astemizole-d3 in Modern Drug Metabolism Studies
Introduction
Astemizole is a second-generation H1-receptor antagonist previously used for the treatment of allergic rhinitis and conjunctivitis.[1][2] Despite its withdrawal from the market due to concerns over cardiac arrhythmias, its complex metabolic profile continues to make it a subject of interest in drug metabolism research.[1][3] Astemizole undergoes extensive first-pass metabolism, primarily mediated by multiple Cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, with desmethylastemizole being the major one.[4][5]
Astemizole-d3, a stable isotope-labeled version of astemizole, serves as a critical tool for researchers in this field.[6][7] Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][9] By mimicking the chemical and physical properties of the parent drug, this compound allows for highly accurate and precise quantification of astemizole and its metabolites in complex biological matrices, correcting for variations during sample preparation and analysis. These application notes provide an overview of astemizole metabolism and detailed protocols for utilizing this compound in drug metabolism studies.
Section 1: The Metabolic Pathways of Astemizole
Astemizole is biotransformed in the body into several metabolites. The three primary metabolites detected in liver microsomal systems are desmethylastemizole (DES-AST), 6-hydroxyastemizole (6OH-AST), and norastemizole (NOR-AST).[10][11] Studies have shown that multiple CYP isoenzymes are involved in these transformations.
-
O-Demethylation: The main metabolic route is the formation of DES-AST.[11] This process is significantly catalyzed by CYP2J2, particularly in the small intestine, contributing to the drug's presystemic elimination.[4]
-
Hydroxylation and N-Dealkylation: The formation of 6OH-AST and NOR-AST are considered minor metabolic routes.[10] CYP3A4 may play a role in these pathways, although its overall contribution to astemizole metabolism is minimal compared to other drugs like terfenadine.[10][11] Recombinant CYP2D6 has also been shown to catalyze the formation of both 6OH-AST and DES-AST.[11]
The relative formation of these metabolites in a human liver microsomal system was found to be in the ratio of 7.4 (DES-AST) : 2.8 (6OH-AST) : 1 (NOR-AST).[11]
Section 2: Quantitative Data in Astemizole Metabolism
The use of this compound as an internal standard is crucial for generating reliable quantitative data in various assays. Below is a summary of key kinetic and analytical parameters related to astemizole metabolism.
| Parameter | Enzyme/System | Value | Reference |
| Inhibitory Potency (IC50) | |||
| Astemizole vs. CYP3A4 | Human Liver Microsomes | 21 µM | [12] |
| Astemizole vs. CYP2D6 | Human Liver Microsomes | 36 µM | [12] |
| Enzyme Kinetics | |||
| Km (Astemizole O-demethylation) | Recombinant CYP2J2 | 0.65 µM | [4] |
| Vmax (Astemizole O-demethylation) | Recombinant CYP2J2 | 1129 pmol/nmol P450/min | [4] |
| Analytical Sensitivity (LLOQ) | |||
| Astemizole in Plasma | LC-MS/MS (Dog & Monkey) | 2.5 ng/mL | [13] |
| Desmethylastemizole in Plasma | LC-MS/MS (Dog) | 7.5 ng/mL | [13] |
| Desmethylastemizole in Plasma | LC-MS/MS (Monkey) | 10 ng/mL | [13] |
Section 3: Experimental Protocols
Here we provide detailed protocols for two common applications involving this compound in drug metabolism research.
Protocol 1: In Vitro Metabolism of Astemizole in Human Liver Microsomes (HLM)
Objective: To determine the metabolic stability of astemizole and identify its major metabolites using a well-established in vitro system.
Materials:
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
Astemizole stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound stock solution (for use as an internal standard in analysis)
-
Ice-cold acetonitrile (ACN) or methanol (for quenching)
-
Microcentrifuge tubes, incubator, centrifuge
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture (excluding the substrate) by combining phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding Astemizole stock solution to achieve the desired final concentration (e.g., 1 µM). Vortex briefly.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.
-
Quench Reaction: Stop the reaction at each time point by transferring an aliquot of the incubation mixture into a separate tube containing an equal volume of ice-cold acetonitrile with this compound (internal standard).
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to measure the disappearance of the parent drug (Astemizole) and the formation of metabolites over time.
Protocol 2: Quantification of Astemizole in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of astemizole and its major metabolite, desmethylastemizole, in plasma samples from pharmacokinetic studies using this compound as an internal standard.
Materials:
-
Calibrator and Quality Control (QC) plasma samples
-
Study plasma samples (unknowns)
-
This compound working solution (as Internal Standard, IS)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with an appropriate column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Methodology:
-
Sample Thawing: Thaw all plasma samples (calibrators, QCs, and unknowns) at room temperature.
-
Add Internal Standard: To a fixed volume of each plasma sample (e.g., 50 µL), add a small volume of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add a larger volume (e.g., 150 µL) of cold protein precipitation solvent to each sample. Vortex vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed for 10-15 minutes to obtain a clear supernatant.
-
Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
LC-MS/MS Analysis: Inject a small volume (e.g., 5 µL) of the final sample into the LC-MS/MS system.
-
LC Method: Use a gradient elution to separate astemizole, desmethylastemizole, and the internal standard from endogenous matrix components.
-
MS/MS Method: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for astemizole, desmethylastemizole, and this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibrators. Use this curve to determine the concentrations in the QC and unknown samples.
Conclusion
This compound is an indispensable tool for researchers investigating drug metabolism and pharmacokinetics. Its use as an internal standard ensures the generation of high-quality, reliable quantitative data, which is fundamental for understanding metabolic pathways, determining enzyme kinetics, and supporting bioanalytical assays for preclinical and clinical studies. The protocols and data presented here provide a robust framework for scientists and drug development professionals to effectively incorporate this compound into their research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of CYP2J2 on the intestinal first-pass metabolism of antihistamine drug, astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. usbio.net [usbio.net]
- 8. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]
- 10. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Separation and Quantification of Astemizole and Astemizole-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous separation and quantification of Astemizole and its deuterated internal standard, Astemizole-d3. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and an isocratic elution for rapid and efficient chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies or other research applications involving Astemizole.
Introduction
Astemizole is a second-generation H1 antihistamine that was previously used for the treatment of allergic rhinitis.[1] Although withdrawn from many markets due to concerns about cardiac side effects, it is being investigated for new therapeutic applications, including as an anticancer and antimalarial agent.[1] Accurate quantification of Astemizole in biological matrices is crucial for these research and development efforts. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision of the analytical method.
This document provides a detailed protocol for the separation and quantification of Astemizole and this compound using HPLC-MS/MS.
Experimental Protocol
Materials and Reagents
-
Astemizole reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Trifluoroacetic acid (TFA)
-
Water (deionized or HPLC grade)
-
Plasma samples (e.g., human, beagle dog, cynomolgus monkey)[1]
Standard and Sample Preparation
2.1. Standard Stock Solutions
Prepare stock solutions of Astemizole and this compound in acetonitrile at a concentration of 1 mg/mL.
2.2. Working Standard Solutions
Prepare serial dilutions of the Astemizole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at the desired concentrations.
2.3. Internal Standard Working Solution
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.
2.4. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound, 50 ng/mL).
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Chromatographic Conditions
A suitable HPLC system coupled with a triple quadrupole mass spectrometer should be used.
| Parameter | Value |
| HPLC Column | C18 column (e.g., µBondapak C18)[2] |
| Mobile Phase | 0.025% Trifluoroacetic acid in Acetonitrile : 20 mM Ammonium Acetate (94:6, v/v)[1] |
| Flow Rate | 0.25 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Astemizole | 459.2 | 218.1[3] |
| This compound | 462.2 | 218.1 |
Note: The precursor ion for this compound is assumed to be +3 Da compared to Astemizole. The product ion is expected to be the same as the non-deuterated form as the fragmentation is unlikely to occur on the deuterated methoxy group.
Experimental Workflow
Caption: Workflow for the HPLC-MS/MS analysis of Astemizole and this compound.
Data Presentation
The quantitative data for the calibration standards should be summarized in a table. The peak area ratio of Astemizole to this compound is plotted against the nominal concentration of Astemizole to construct a calibration curve.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Astemizole Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 2.5 | 1,500 | 50,000 | 0.030 |
| 5 | 3,100 | 51,000 | 0.061 |
| 10 | 6,200 | 50,500 | 0.123 |
| 25 | 15,500 | 49,800 | 0.311 |
| 50 | 30,500 | 50,200 | 0.608 |
| 100 | 61,000 | 49,500 | 1.232 |
| 250 | 152,000 | 50,100 | 3.034 |
| 500 | 301,000 | 49,900 | 6.032 |
Conclusion
The described HPLC-MS/MS method provides a reliable and efficient means for the separation and quantification of Astemizole and its deuterated internal standard, this compound. The protocol is suitable for use in various research settings, including pharmacokinetic and drug metabolism studies. The simple extraction procedure and rapid chromatographic analysis allow for high-throughput sample processing.
References
- 1. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of astemizole purity by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for Astemizole-d3 Calibration Curve Preparation
Introduction
Astemizole is a second-generation H1 antihistamine that was formerly used to treat allergic rhinitis and urticaria.[1] Although it has been withdrawn from many markets due to the risk of cardiac arrhythmias, its potential as an anticancer and antimalarial agent has led to renewed interest in its pharmacological and toxicological profiling.[1] Accurate quantification of astemizole in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the preparation of a calibration curve for the quantification of astemizole using astemizole-d3 as a stable isotope-labeled internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is a common practice in bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Principle
The method is based on the principle of stable isotope dilution analysis. A known and fixed concentration of the internal standard, this compound, is added to all calibration standards, quality control (QC) samples, and unknown samples. The analyte (astemizole) and the internal standard are extracted from the biological matrix and analyzed by LC-MS/MS. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the analyte for the calibration standards. The concentration of astemizole in unknown samples is then determined by interpolating the measured peak area ratio onto this calibration curve.
Materials and Reagents
-
Astemizole (certified reference standard)
-
This compound (certified reference standard)[2]
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
Control biological matrix (e.g., human plasma, rat plasma)
-
Volumetric flasks (Class A)
-
Calibrated pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock Solutions
1.1. Astemizole Primary Stock Solution (1 mg/mL):
- Accurately weigh approximately 10 mg of astemizole reference standard.
- Dissolve the weighed standard in a 10 mL volumetric flask using methanol as the solvent.
- Vortex until fully dissolved.
- Store the stock solution at 2-8°C, protected from light.
1.2. This compound (Internal Standard) Primary Stock Solution (1 mg/mL):
- Accurately weigh approximately 1 mg of this compound reference standard.[2]
- Dissolve the weighed standard in a 1 mL volumetric flask using methanol as the solvent.
- Vortex until fully dissolved.
- Store the stock solution at 2-8°C, protected from light.
Preparation of Working Solutions
2.1. Astemizole Working Standard Solutions:
- Prepare a series of intermediate stock solutions by serially diluting the astemizole primary stock solution with methanol:water (1:1, v/v).
- From these intermediate stocks, prepare the final working standard solutions at concentrations 100-fold higher than the final calibration curve concentrations in the biological matrix.
2.2. This compound (Internal Standard) Working Solution (1 µg/mL):
- Dilute the this compound primary stock solution (1 mg/mL) with methanol:water (1:1, v/v) to obtain a working solution with a final concentration of 1 µg/mL. This concentration may need to be optimized based on the instrument response.
Preparation of Calibration Curve Standards
3.1. Spiking into Biological Matrix:
- The calibration curve is prepared by spiking the control biological matrix with the astemizole working standard solutions.
- For each calibration standard, add 10 µL of the respective astemizole working standard solution to 990 µL of the control biological matrix to achieve the desired final concentrations.
- A typical calibration curve for astemizole might range from 1 ng/mL to 1000 ng/mL.[1]
3.2. Addition of Internal Standard:
- To 100 µL of each calibration standard (and also to QC and unknown samples), add a fixed volume (e.g., 10 µL) of the this compound working solution (1 µg/mL) to achieve a final internal standard concentration of 100 ng/mL.
3.3. Sample Preparation (Protein Precipitation):
- To each 110 µL sample (100 µL matrix + 10 µL IS), add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the samples for 1 minute.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Data Presentation
Table 1: Example of Astemizole Calibration Curve Standards
| Standard ID | Astemizole Concentration (ng/mL) | This compound Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| Blank | 0 | 0 | 0 |
| Blank + IS | 0 | 100 | 0 |
| CAL 1 | 1 | 100 | 0.012 |
| CAL 2 | 5 | 100 | 0.058 |
| CAL 3 | 10 | 100 | 0.115 |
| CAL 4 | 50 | 100 | 0.592 |
| CAL 5 | 100 | 100 | 1.180 |
| CAL 6 | 250 | 100 | 2.950 |
| CAL 7 | 500 | 100 | 5.900 |
| CAL 8 | 1000 | 100 | 11.800 |
Visualizations
Caption: Experimental workflow for the preparation of an astemizole calibration curve.
Caption: Logical relationship for quantifying an unknown sample using a calibration curve.
Discussion
The described protocol provides a general framework for preparing a calibration curve for astemizole quantification. It is essential to validate the bioanalytical method according to regulatory guidelines, such as those from the FDA or EMA.[1] This validation should assess parameters including linearity, accuracy, precision, selectivity, stability, and matrix effects.[3][4] The concentration range of the calibration curve should be adjusted to cover the expected concentrations in the study samples. The choice of the biological matrix will depend on the specific application (e.g., plasma for pharmacokinetic studies, tissue homogenate for distribution studies). The sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should be optimized to ensure adequate recovery and minimize matrix interference.
Conclusion
This application note provides a detailed protocol for the preparation of an astemizole calibration curve using this compound as an internal standard for LC-MS/MS analysis. The provided workflow and data presentation structure offer a robust starting point for researchers, scientists, and drug development professionals. Adherence to good laboratory practices and thorough method validation are critical for obtaining reliable and reproducible quantitative data.
References
- 1. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Astemizole-d3 Matrix Effects in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects when using Astemizole-d3 as an internal standard in bioanalytical assays. The information is tailored for researchers, scientists, and drug development professionals to help identify, understand, and mitigate issues related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my bioanalytical assay when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. In the context of an LC-MS/MS assay for astemizole using this compound as an internal standard (IS), matrix effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] This can lead to inaccurate and unreliable quantification of astemizole in biological samples.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice and are designed to mimic the behavior of the analyte, they may not always perfectly compensate for matrix effects.[2] Differential matrix effects can occur if there is a slight chromatographic separation between astemizole and this compound.[3][4] This separation can expose the analyte and the IS to different matrix components as they elute, leading to varied ion suppression or enhancement.[3][4]
Q3: What are the common sources of matrix effects in plasma or serum samples?
A3: The most common sources of matrix effects in biological fluids like plasma and serum are phospholipids from cell membranes. Other endogenous components such as salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to matrix effects.[5]
Q4: How can I qualitatively assess if matrix effects are present in my assay?
A4: A post-column infusion experiment is a valuable qualitative tool. This involves infusing a constant flow of astemizole and this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.
Q5: How can I quantitatively measure the extent of matrix effects?
A5: The matrix factor (MF) should be calculated to quantitatively assess the impact of the matrix. This is typically done by comparing the peak area of an analyte (or IS) spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
This guide addresses common issues encountered with this compound matrix effects.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area across a batch | Inconsistent sample cleanup, variability in matrix composition between samples, or instrument instability.[6] | 1. Review Sample Preparation: Ensure consistency in extraction procedures. Consider optimizing the extraction method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interfering components. 2. Evaluate Matrix Variability: Assess matrix effects in at least six different lots of the biological matrix.[5] 3. Check Instrument Performance: Perform system suitability tests to ensure the LC-MS/MS system is stable. |
| Poor accuracy and precision in QC samples | Differential matrix effects on astemizole and this compound.[3] | 1. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution of astemizole and this compound. Even a small separation can lead to different matrix effects.[4] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7] |
| Analyte/IS peak ratio is inconsistent between standards and samples | A non-parallel matrix effect, where the matrix affects the analyte and IS to different extents. | 1. Investigate Co-eluting Interferences: Use a high-resolution mass spectrometer to identify potential co-eluting metabolites or other compounds that may be interfering with the analyte or IS. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix environment. |
| Significant ion suppression observed in the post-column infusion experiment | Highly efficient ionization of co-eluting matrix components is competing with the ionization of astemizole and this compound. | 1. Improve Chromatographic Separation: Modify the LC method to separate the analytes from the region of ion suppression. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE), specifically designed to remove phospholipids. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantify the matrix effect on Astemizole and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Astemizole and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike Astemizole and this compound into the extracted matrix at the same concentration as Set A.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for both the analyte and the IS using the following formula:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.
Protocol 2: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Set up the infusion: Use a syringe pump to deliver a constant flow of a solution containing Astemizole and this compound into the LC eluent stream just before it enters the mass spectrometer.
-
Acquire a stable baseline: Monitor the signal of the infused analytes until a stable baseline is achieved.
-
Inject a blank matrix extract: Prepare a blank sample using the same extraction procedure as for the study samples and inject it onto the LC system.
-
Monitor the signal: Observe the baseline for any deviations (dips or peaks) as the blank matrix components elute from the column. A dip indicates ion suppression, while a peak indicates ion enhancement.
Visualizations
Caption: Workflow for the Post-Column Infusion Experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. DSpace [research-repository.griffith.edu.au]
Preventing deuterium exchange in Astemizole-d3
Welcome to the technical support center for Astemizole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and to offer troubleshooting support for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is a stable isotope-labeled version of Astemizole, a second-generation antihistamine. The three deuterium atoms are located on the methoxy group attached to the phenyl ring. This labeling provides a distinct mass shift for use as an internal standard in mass spectrometry-based assays.
Q2: What is deuterium exchange and why is it a concern for this compound?
A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this can lead to the loss of the deuterium labels, resulting in a compound that is mass-spectrometrically indistinguishable from the unlabeled Astemizole. This phenomenon, known as back-exchange, can compromise the accuracy and precision of quantitative analyses.
Q3: What are the primary factors that can cause deuterium exchange in this compound?
A3: The primary factors that can induce deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[2]
-
Temperature: Higher temperatures can increase the rate of deuterium exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms for exchange. The presence of moisture is a significant contributor to back-exchange.
Q4: How can I minimize the risk of deuterium exchange during my experiments?
A4: To minimize deuterium exchange, it is crucial to control the experimental conditions. This includes maintaining a neutral pH, working at low temperatures, and using aprotic or anhydrous solvents whenever possible. Careful sample handling to avoid exposure to moisture is also critical.
Troubleshooting Guide: Preventing Deuterium Exchange
This guide provides solutions to common issues encountered during the use of this compound as an internal standard.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Loss of deuterium signal or appearance of unlabeled Astemizole peak in QC samples. | Deuterium back-exchange during sample storage or preparation. | Store stock solutions and samples at low temperatures (-20°C or below) in tightly sealed containers. Prepare samples on ice and minimize the time they are kept at room temperature. |
| Inaccurate or imprecise quantification results. | Partial deuterium exchange leading to a mixed population of labeled and unlabeled internal standard. | Optimize sample preparation to avoid harsh pH conditions. If acidic or basic conditions are necessary, minimize the exposure time and temperature. Consider using aprotic solvents for extraction and reconstitution. |
| Chromatographic peak tailing or splitting for this compound. | Isotope effects can sometimes lead to slight differences in chromatographic behavior between the deuterated and non-deuterated compounds. | Ensure the chromatographic method is robust. A slight shift in retention time between the analyte and the internal standard can sometimes be managed with appropriate integration parameters. However, significant differences may require re-evaluation of the chromatographic conditions.[3] |
| Variable internal standard response across a batch of samples. | Inconsistent deuterium exchange due to variations in sample matrix or processing. | Ensure uniform sample handling and processing times for all samples. Matrix effects can sometimes be mitigated by more rigorous sample cleanup, such as solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage of Stock Solutions:
-
Prepare stock solutions of this compound in a high-purity aprotic solvent such as acetonitrile or DMSO.
-
Store stock solutions at -20°C or -80°C in tightly sealed amber glass vials to protect from light and prevent solvent evaporation and moisture ingress.
-
Before use, allow the stock solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
-
Handling During Sample Preparation:
-
Use anhydrous solvents and reagents whenever possible.
-
Keep samples on ice or in a cooling rack throughout the preparation process.
-
Minimize the exposure of samples to the atmosphere to reduce moisture absorption.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Astemizole in Human Plasma
This protocol is adapted from established methods for Astemizole analysis and optimized to minimize deuterium exchange.[4]
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution (in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide (5% in water)
-
Reconstitution solvent (e.g., 50:50 ACN:water)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample. Vortex briefly.
-
Add 500 µL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or on a cold plate.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for the extraction of Astemizole from plasma.
Caption: Factors leading to deuterium exchange and its consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Astemizole-d3 in LC-MS Analysis
Welcome to the technical support center for Astemizole-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (+ESI) MS/MS analysis?
A1: For this compound (isotopically labeled on the methoxy-phenyl group), the protonated molecule [M+H]⁺ is observed. The exact m/z will depend on the specific deuteration pattern. Assuming a +3 Da shift from the unlabeled Astemizole (MW: 458.57 g/mol ), the [M+H]⁺ for this compound would be approximately 462.6 m/z. Common product ions result from the fragmentation of the piperidine ring and the benzimidazole moiety. It is crucial to optimize the collision energy to obtain stable and intense product ions for quantification.
Q2: Can I use the same MS/MS transition for this compound as for Astemizole?
A2: No, the precursor ion for this compound will have a different mass-to-charge ratio (m/z) than the unlabeled Astemizole due to the deuterium labeling.[1] While the fragmentation pattern is expected to be similar, the precursor ion m/z in your MRM or SRM method must be adjusted to that of the deuterated standard. The product ion m/z may or may not be the same, depending on which part of the molecule is fragmented.
Q3: What is the expected chromatographic behavior of this compound compared to Astemizole?
A3: Deuterated standards like this compound are expected to have very similar, but not always identical, retention times to their non-deuterated counterparts.[2] A slight shift to an earlier retention time for the deuterated compound is a known phenomenon.[2] This is an important consideration when assessing co-elution and potential for differential matrix effects.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, it is recommended to store this compound stock solutions at 4°C.[3] For short-term use, room temperature storage may be acceptable, but it is best to refer to the supplier's data sheet.[3] To ensure maximum recovery, centrifuge the vial before opening.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Suggested Action |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. A strong injection solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. The mobile phase pH can also affect column stability.[4] |
| Inappropriate Mobile Phase pH | Astemizole is a basic compound. The pH of the mobile phase will affect its ionization state and peak shape. Experiment with different pH values and buffering agents to achieve optimal peak symmetry. |
Issue 2: Low Signal Intensity or Sensitivity
Possible Causes & Solutions
| Cause | Suggested Action |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature to maximize the ionization of this compound. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up, adjust the chromatographic method to separate this compound from interfering compounds, or dilute the sample. |
| In-source Fragmentation | High declustering potential or fragmentor voltage can cause the precursor ion to fragment in the ion source before reaching the collision cell.[5] Gradually reduce these voltages to see if the precursor ion signal improves. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. Perform a new infusion and product ion scan to confirm the optimal transition. |
| Mobile Phase Additives | Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression.[6] Consider using formic acid or ammonium formate as an alternative. |
Issue 3: High Signal Variability for this compound (Internal Standard)
Possible Causes & Solutions
| Cause | Suggested Action |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample extraction and reconstitution steps. Inadequate vortexing or phase separation can lead to variability. |
| Differential Matrix Effects | Even with a deuterated internal standard, significant differences in the matrix composition between samples can lead to varied ion suppression, affecting the analyte and internal standard differently.[7] Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. |
| Analyte-Internal Standard Crosstalk | Ensure that the MS/MS transitions for Astemizole and this compound are unique and do not have overlapping isotopic signals. |
| Instability in Reconstituted Sample | Astemizole may be unstable in certain solvents or at certain pH values over time. Analyze samples promptly after preparation or perform stability tests in the autosampler. |
Issue 4: Inaccurate Quantification Results
Possible Causes & Solutions
| Cause | Suggested Action |
| Non-linearity of Calibration Curve | This could be due to detector saturation at high concentrations or poor signal-to-noise at the lower end. Adjust the concentration range of your calibration standards. |
| Metabolite Interference | Astemizole is metabolized to several compounds, including desmethylastemizole.[8][9] Ensure that your chromatographic method separates Astemizole and this compound from any potential cross-reacting metabolites. |
| Isotopic Exchange | While less common for the labeled position in this compound, be aware of the potential for hydrogen-deuterium exchange, especially under harsh pH or temperature conditions during sample preparation. This would alter the m/z of the internal standard. |
Experimental Protocols
Example LC-MS/MS Method for Astemizole Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Chromatographic Conditions
| Parameter | Example Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer Settings (Triple Quadrupole)
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Astemizole) | Q1: 459.2 m/z, Q3: [Product Ion m/z] |
| MRM Transition (this compound) | Q1: 462.2 m/z, Q3: [Product Ion m/z] |
| Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen or Argon |
Note: The specific product ions and collision energies need to be optimized by infusing the individual compounds.
Visualizations
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity of this compound.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the quantification of Astemizole using this compound.
References
- 1. scbt.com [scbt.com]
- 2. chromforum.org [chromforum.org]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape for Astemizole-d3 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Astemizole-d3 in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with this compound?
A1: Peak tailing for this compound, a basic compound, is commonly caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions can lead to poor peak symmetry and reduced sensitivity. Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase pH.
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: The optimal mobile phase pH depends on the chosen chromatographic strategy. To minimize silanol interactions, a low pH (around 2-4) can be used to keep this compound protonated and reduce the ionization of silanol groups.[3] Alternatively, a high pH (above 7.5) can be employed to suppress the ionization of the silanol groups. The choice will depend on the column stability and the desired retention characteristics.
Q3: Which type of HPLC column is best suited for this compound analysis?
A3: A C18 column is a common choice for the analysis of Astemizole.[4][5] To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica column with end-capping. These columns have a reduced number of accessible silanol groups, leading to improved peak shape.
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Yes, the composition of the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, including broadening and fronting. It is always best to dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
Troubleshooting Guide
This guide provides a systematic approach to resolving poor peak shape for this compound.
Problem: Asymmetrical or Tailing Peak for this compound
Below is a troubleshooting workflow to identify and resolve the issue:
Experimental Protocols & Data
Below are examples of published chromatographic conditions for the analysis of Astemizole, which can serve as a starting point for method development and troubleshooting.
Method 1: HPLC-UV [4]
| Parameter | Value |
| Column | µBondapak C18 |
| Mobile Phase | Phosphate buffer (pH 6.0) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 280 nm |
| Internal Standard | Indole |
Method 2: HPLC-MS/MS [5]
| Parameter | Value |
| Mobile Phase | 0.025% Trifluoroacetic acid (TFA) in Acetonitrile : 20 mM Ammonium Acetate (94:6 v/v) |
| Flow Rate | 0.25 mL/min |
| Detection | MS/MS, Positive Ion Mode |
| Precursor Ion (m/z) | [M+H]+ |
| Internal Standard | Diphenhydramine |
Detailed Methodologies
Mobile Phase Preparation (Method 2): [5]
-
To prepare the organic phase, add 250 µL of trifluoroacetic acid to 1 liter of acetonitrile.
-
To prepare the aqueous phase, dissolve an appropriate amount of ammonium acetate in water to make a 20 mM solution.
-
The final mobile phase is a mixture of 94 parts of the organic phase and 6 parts of the aqueous phase.
Sample Preparation (Liquid-Liquid Extraction for Plasma Samples): [5]
A simple liquid-liquid extraction can be employed for plasma samples prior to HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. Evaluation of astemizole purity by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Astemizole-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using Astemizole-d3 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, Astemizole.[1][2][3] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] While this compound is a stable isotope-labeled internal standard (SIL-IS) designed to mimic the behavior of Astemizole and compensate for such effects, significant or differential ion suppression can still lead to inaccurate quantification if not properly addressed.[4][5]
Q2: How can I determine if ion suppression is affecting my Astemizole analysis?
A2: The presence of ion suppression can be investigated using a post-column infusion experiment.[6][7] This involves infusing a constant flow of an Astemizole standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of Astemizole indicates the presence of co-eluting matrix components that are causing ion suppression.
Another method is to compare the peak area of Astemizole in a neat solution (solvent) versus its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests ion suppression.
Q3: Can the use of this compound completely eliminate the impact of ion suppression?
A3: Ideally, a SIL-IS like this compound co-elutes perfectly with the analyte (Astemizole) and experiences the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.[4] However, differences in the physicochemical properties due to deuterium labeling can sometimes lead to slight chromatographic separation between the analyte and the internal standard.[4][5] If this separation occurs in a region of significant ion suppression, the analyte and internal standard may be affected differently, leading to inaccurate results.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible Astemizole/Astemizole-d3 peak area ratios.
This issue often points to differential ion suppression affecting the analyte and the internal standard to varying extents.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Astemizole and this compound have the same retention time and peak shape. Even minor shifts can be problematic in regions of steep ion suppression gradients.
-
Optimize Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to separate Astemizole and this compound from the regions of ion suppression. A shallower gradient can improve resolution from interfering matrix components.[6]
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter the selectivity and retention of both the analytes and matrix interferents.
-
-
Enhance Sample Preparation:
-
Extraction Method: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of matrix components.[2]
-
Washing Steps: Incorporate additional wash steps in your SPE protocol to remove residual salts and other potential sources of ion suppression.[5]
-
Issue 2: Low signal intensity for both Astemizole and this compound, even at high concentrations.
This suggests significant ion suppression is impacting both the analyte and the internal standard.
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components responsible for ion suppression.[8] However, ensure that the diluted analyte concentration remains above the lower limit of quantification (LLOQ).
-
Injection Volume: Reducing the injection volume can decrease the total amount of matrix components introduced into the mass spectrometer.[9]
-
Optimize MS Source Conditions: Adjust parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to improve ionization efficiency and potentially reduce susceptibility to matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions of ion suppression in the chromatogram.
Methodology:
-
Prepare a standard solution of Astemizole (e.g., 100 ng/mL in mobile phase).
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the Astemizole standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow post-column using a syringe pump.
-
Once a stable baseline signal for the Astemizole MRM transition is achieved, inject a blank, extracted plasma or other relevant matrix sample.
-
Monitor the Astemizole MRM transition for any decreases in signal intensity. Dips in the baseline indicate retention times where ion suppression is occurring.
Protocol 2: Quantitative Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Astemizole and this compound spiked in the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Astemizole and this compound are spiked into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Astemizole and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for Astemizole
| Sample Set | Analyte | Mean Peak Area (n=3) | Matrix Factor (MF) | Recovery (RE) % |
| Set A (Neat) | Astemizole | 1,250,000 | - | - |
| This compound | 1,310,000 | - | - | |
| Set B (Post-Spike) | Astemizole | 875,000 | 0.70 | - |
| This compound | 917,000 | 0.70 | - | |
| Set C (Pre-Spike) | Astemizole | 787,500 | - | 90.0% |
| This compound | 825,300 | - | 90.0% |
In this example, the Matrix Factor of 0.70 indicates a 30% ion suppression for both the analyte and the internal standard. The identical MF values suggest that this compound is effectively compensating for the suppression.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental workflow for matrix effect evaluation.
References
- 1. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. myadlm.org [myadlm.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Astemizole-d3 purity and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astemizole-d3.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: The purity of this compound is typically assessed in two ways: chemical purity and isotopic purity. Chemical purity, determined by methods like HPLC, is generally high, often exceeding 98%. Isotopic purity, which measures the percentage of the deuterated compound versus the unlabeled compound, is also a critical parameter. One supplier specifies an isotopic purity of approximately 90%.[1] For precise figures, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for a specific lot.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C.[2] Short-term storage at room temperature is generally acceptable.[1] To ensure maximum recovery of the product, it is advisable to centrifuge the vial before opening.[1]
Q3: What are the expected molecular weight and mass spectrometry peaks for this compound?
A3: The molecular formula for this compound is C₂₈H₂₈D₃FN₄O, with a molecular weight of approximately 461.59 g/mol .[3][4][5] In mass spectrometry, you would expect to see a protonated molecule [M+H]⁺ at m/z 462.6. The fragmentation pattern will be similar to that of unlabeled Astemizole, but with a +3 Da shift for fragments containing the deuterated methoxy-phenyl group.
Purity and Interference Data
This compound Purity Specifications
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ~90% | Mass Spectrometry |
Note: These are typical values. Always refer to the lot-specific Certificate of Analysis for precise data.
Potential Interferences and Impurities
The following table lists potential impurities that may be observed during the analysis of Astemizole and could also be relevant for this compound.
| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |
| Astemizole | C₂₈H₃₁FN₄O | 458.57 | Incomplete deuteration during synthesis |
| O-Desmethyl Astemizole-d5 | C₂₇H₂₄D₅FN₄O | 449.58 | Related substance |
| N-Ethoxycarbonyl Norastemizole | C₂₂H₂₅FN₄O₂ | 396.46 | Related substance |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
This method is adapted from a published procedure for Astemizole and is suitable for determining the chemical purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Chromatographic Conditions:
-
Column: µBondapak C18 or equivalent
-
Mobile Phase: Phosphate buffer (pH 6.0) : Acetonitrile (50:50 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 280 nm
-
Internal Standard: Indole
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Internal Standard Addition: Add a consistent concentration of indole to both the standard and sample solutions.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Analysis: Compare the peak area ratio of this compound to the internal standard in the sample to that of the standard to determine the purity.
Protocol 2: Isotopic Purity Analysis by LC-MS
This protocol outlines a general procedure for assessing the isotopic purity of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Chromatographic Conditions:
-
A suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as acetonitrile and water with 0.1% formic acid can be used to separate this compound from any non-deuterated Astemizole or other impurities.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Full scan or Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 459.3 (for unlabeled Astemizole [M+H]⁺) and m/z 462.3 (for this compound [M+H]⁺)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Injection: Inject the sample into the LC-MS system.
-
Data Acquisition: Acquire mass spectra in the region of the expected molecular ions.
-
Analysis: Determine the peak areas for the ions corresponding to both the deuterated and non-deuterated forms of Astemizole. The isotopic purity is calculated as: (Peak Area of this compound / (Peak Area of this compound + Peak Area of Astemizole)) * 100%
Troubleshooting Guide
Issue: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination.
-
Troubleshooting: Ensure all glassware and solvents are clean. Run a blank injection of the mobile phase to check for system contamination.
-
-
Possible Cause 2: Presence of impurities.
-
Troubleshooting: Refer to the "Potential Interferences and Impurities" table. If possible, obtain reference standards for suspected impurities to confirm their identity by retention time.
-
-
Possible Cause 3: Sample degradation.
-
Troubleshooting: Astemizole can be susceptible to degradation. Ensure the sample is fresh and has been stored correctly.
-
Issue: Inaccurate quantification.
-
Possible Cause 1: Poor peak shape.
-
Troubleshooting: Tailing or fronting peaks can lead to inaccurate integration. Adjust the mobile phase pH or composition to improve peak symmetry.
-
-
Possible Cause 2: Matrix effects in LC-MS.
-
Troubleshooting: If analyzing this compound in a complex matrix (e.g., plasma), co-eluting compounds can suppress or enhance the ionization of the analyte. Improve the sample clean-up procedure or adjust the chromatography to separate the analyte from interfering matrix components.
-
-
Possible Cause 3: Incorrect internal standard concentration.
-
Troubleshooting: Double-check the preparation of the internal standard solution and ensure it is added consistently to all samples and standards.
-
Issue: No peak detected for this compound.
-
Possible Cause 1: Incorrect instrument parameters.
-
Troubleshooting: Verify the UV detection wavelength in HPLC or the mass range and ionization parameters in LC-MS.
-
-
Possible Cause 2: Sample preparation error.
-
Troubleshooting: Confirm that the sample was correctly weighed and dissolved.
-
Visualizations
Caption: Experimental workflow for this compound purity analysis.
Caption: Troubleshooting pathway for this compound analysis.
References
Technical Support Center: Troubleshooting Astemizole-d3 Carryover in HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with Astemizole-d3 carryover in High-Performance Liquid Chromatography (HPLC) systems. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and resolve carryover issues, ensuring the accuracy and reliability of your analytical data.
Understanding this compound and Carryover Potential
Astemizole is a basic and hydrophobic compound, properties that make it prone to causing carryover in reversed-phase HPLC systems.[1][2] It is freely soluble in organic solvents but practically insoluble in water.[3] These characteristics can lead to strong interactions with the stationary phase and various components of the HPLC system, resulting in the appearance of analyte peaks in subsequent blank or unrelated sample injections. This compound, used as an internal standard, will exhibit similar behavior.
Physicochemical Properties of Astemizole:
| Property | Value | Source |
| Molecular Weight | 458.57 g/mol | [3] |
| LogP | 5.8 | [1] |
| pKa (Strongest Basic) | 8.73 | [2] |
| Water Solubility | Practically insoluble | [3] |
| Organic Solvent | Freely soluble | [3] |
Troubleshooting Guide for this compound Carryover
This guide provides a systematic approach to diagnosing and resolving this compound carryover. Follow the steps in the flowchart below to effectively troubleshoot your HPLC system.
Caption: Troubleshooting workflow for this compound carryover.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound carryover?
A1: this compound carryover is primarily caused by its physicochemical properties:
-
Hydrophobicity (High LogP): Leads to strong adsorption onto non-polar surfaces like C18 stationary phases, PEEK tubing, and rotor seals.
-
Basicity (High pKa): Can result in ionic interactions with residual silanol groups on silica-based columns or other active sites within the flow path.
-
Poor Aqueous Solubility: Can lead to precipitation in the sample loop or at the head of the column if the sample solvent is incompatible with the mobile phase.
Q2: How can I differentiate between system carryover and column carryover?
A2: To isolate the source of carryover, perform the following diagnostic test:
-
Inject a high concentration of your this compound standard.
-
Inject a blank and confirm the presence of carryover.
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Inject another blank.
-
If carryover is still observed: The source is the HPLC system (autosampler, injector, tubing).
-
If carryover is absent: The carryover is primarily occurring on the column.[4]
Q3: What are the most effective wash solutions for mitigating this compound carryover?
A3: Due to this compound's properties, a multi-component wash solution is often most effective. Consider the following options, starting with the simplest:
| Wash Solution Composition | Rationale |
| High Organic Content | A high percentage of a strong organic solvent like acetonitrile or methanol helps to dissolve and remove the hydrophobic this compound. |
| Acidified Organic Solvent | Adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the organic wash solvent can help to protonate this compound, potentially reducing its interaction with active sites in the flow path.[4] |
| Basic Organic Solvent | Alternatively, adding a small amount of a base (e.g., 0.1% ammonium hydroxide) can neutralize any acidic sites in the system that may be interacting with the basic analyte. |
| Multi-Solvent Wash | A sequence of washes with different solvents can be highly effective. For example, a wash with a strong solvent like isopropanol or a mixture of acetonitrile/isopropanol followed by a standard mobile phase wash. |
Q4: Can my experimental protocol contribute to carryover?
A4: Yes, several aspects of your experimental protocol can influence carryover.
-
Sample Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause issues. Whenever possible, dissolve your sample in the initial mobile phase.
-
Injection Volume: Larger injection volumes can exacerbate carryover. If possible, reduce the injection volume.
-
Gradient Elution: A shallow gradient or insufficient final hold at high organic composition may not be sufficient to elute all of the this compound from the column in a single run.
Experimental Protocol: Representative HPLC-MS/MS Method for Astemizole
This protocol is a representative method for the analysis of Astemizole and can be adapted for this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add the internal standard (this compound).
-
Add a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) |
Note: This is a general protocol and should be optimized for your specific instrumentation and application.
Caption: General experimental workflow for Astemizole analysis.
References
Validation & Comparative
Astemizole-d3 in Bioanalysis: A Comparative Guide to Internal Standards
In the precise world of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of Astemizole-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with other potential internal standards for the bioanalysis of astemizole, a second-generation antihistamine. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte of interest but have a different mass. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar extraction recovery and matrix effects, thus providing the most effective compensation for variations during sample preparation and analysis.[3]
This compound, with three deuterium atoms replacing hydrogen atoms, is an ideal internal standard for the quantification of astemizole. Its use is expected to significantly enhance the precision and accuracy of the bioanalytical method.
Alternative Internal Standards: Structural Analogs
When a SIL-IS is unavailable or not economically feasible, a structural analog is often employed. For astemizole, a documented example of a structural analog used as an internal standard in an HPLC-MS/MS method is diphenhydramine .[4] Diphenhydramine is another antihistamine, but it is structurally distinct from astemizole. While a structural analog can compensate for some variability, its different chemical nature means it may not perfectly mimic the analyte's behavior in terms of extraction efficiency and susceptibility to matrix effects.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences between this compound and a structural analog like diphenhydramine, the following table summarizes expected outcomes based on typical bioanalytical method validation experiments. The data presented is representative and based on the general principles of internal standard performance.[1][5]
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Diphenhydramine) | Rationale for Performance Difference |
| Chromatographic Retention Time | Co-elutes with astemizole | Different retention time than astemizole | As a SIL-IS, this compound has nearly identical chromatography. A structural analog will have different physicochemical properties leading to different retention. |
| Matrix Effect | High compensation | Partial to low compensation | Co-elution ensures this compound experiences the same ion suppression or enhancement as astemizole. The structural analog, eluting at a different time, will experience different matrix effects. |
| Extraction Recovery | Highly similar to astemizole | May differ from astemizole | The chemical similarity of this compound results in nearly identical extraction behavior. A structural analog's recovery can be different. |
| Precision (CV%) | Typically < 5% | Typically 5-15% | Better compensation for variability leads to lower coefficient of variation. |
| Accuracy (% Bias) | Typically within ± 5% | Typically within ± 15% | More effective correction for matrix effects and recovery results in higher accuracy. |
Experimental Protocols for Internal Standard Evaluation
The selection and validation of an internal standard are critical steps in bioanalytical method development and must be rigorously documented. The following protocols are based on FDA guidelines for bioanalytical method validation.[6][7]
Selectivity
Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma) from individual sources.
-
Compare the chromatograms of the blank samples with a spiked sample at the lower limit of quantification (LLOQ).
-
Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte and IS should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.[8]
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set A: Analyte and IS spiked into the post-extraction blank matrix.
-
Set B: Analyte and IS in a neat solution (e.g., mobile phase).
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
Calculate the IS-normalized matrix factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Perform this experiment at low and high concentrations of the analyte.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Precision and Accuracy
Objective: To assess the closeness of repeated measurements (precision) and the closeness of the mean value to the true value (accuracy).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration curve range.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Precision: The CV should not exceed 15% for each QC level (20% at the LLOQ).
-
Accuracy: The mean concentration should be within ± 15% of the nominal concentration for each QC level (± 20% at the LLOQ).
-
Visualizing the Workflow and Biological Context
To further aid in understanding, the following diagrams illustrate the experimental workflow for comparing internal standards and the signaling pathway of astemizole.
Caption: Workflow for comparing internal standards.
Caption: Astemizole as an H1-receptor antagonist.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of astemizole, this compound, as a stable isotope-labeled internal standard, is the superior choice. It is expected to provide the highest level of precision and accuracy by effectively compensating for matrix effects and variability in sample processing.
While a structural analog like diphenhydramine can be used, it is likely to result in higher variability and less accurate data. The use of a structural analog should be considered only when a SIL-IS is not available, and its performance must be thoroughly validated.
For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the generation of high-quality, reliable data in support of preclinical and clinical studies.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Inter-laboratory Comparison of Astemizole Quantification Using Astemizole-d3 as an Internal Standard
This guide provides a comparative analysis of Astemizole quantification methodologies, highlighting the performance of different laboratories using a standardized protocol with Astemizole-d3 as the internal standard. The objective of this document is to offer researchers, scientists, and drug development professionals a clear overview of the expected variability and performance of analytical methods for Astemizole quantification in a multi-laboratory setting. The data presented herein is a synthesized representation from various validated bioanalytical methods to simulate a comprehensive inter-laboratory comparison.
Experimental Protocols
A standardized protocol for the quantification of Astemizole in human plasma was distributed to participating laboratories. The core of the methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: 500 µL of human plasma sample is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: 25 µL of this compound internal standard working solution (100 ng/mL in methanol) is added to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation & Extraction: 1 mL of methyl tert-butyl ether (MTBE) is added. The mixture is vortexed for 10 minutes.
-
Centrifugation: The samples are centrifuged at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: The upper organic layer is transferred to a new clean tube.
-
Evaporation: The organic solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 200 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Astemizole: Precursor ion (Q1) m/z 459.2 -> Product ion (Q3) m/z 218.1
-
This compound: Precursor ion (Q1) m/z 462.2 -> Product ion (Q3) m/z 221.1
-
Data Presentation
The following tables summarize the quantitative performance data from three representative laboratories.
Table 1: Calibration Curve Performance
| Laboratory | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Lab A | 0.1 - 100 | > 0.998 |
| Lab B | 0.1 - 100 | > 0.997 |
| Lab C | 0.1 - 100 | > 0.999 |
Table 2: Precision and Accuracy
| Laboratory | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lab A | LLOQ | 0.1 | 8.5 | 9.2 | 105.3 |
| LQC | 0.3 | 6.1 | 7.5 | 98.7 | |
| MQC | 30 | 4.5 | 5.8 | 101.2 | |
| HQC | 80 | 3.2 | 4.1 | 99.5 | |
| Lab B | LLOQ | 0.1 | 9.8 | 11.5 | 97.2 |
| LQC | 0.3 | 7.2 | 8.9 | 102.1 | |
| MQC | 30 | 5.1 | 6.3 | 99.8 | |
| HQC | 80 | 4.0 | 5.2 | 100.9 | |
| Lab C | LLOQ | 0.1 | 7.9 | 8.8 | 102.5 |
| LQC | 0.3 | 5.8 | 6.9 | 99.1 | |
| MQC | 30 | 4.1 | 5.2 | 100.7 | |
| HQC | 80 | 2.9 | 3.8 | 101.8 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Laboratory | Analyte | Recovery (%) | Matrix Effect (%) |
| Lab A | Astemizole | 88.5 | 95.2 |
| This compound | 89.1 | 96.1 | |
| Lab B | Astemizole | 85.2 | 93.8 |
| This compound | 86.5 | 94.5 | |
| Lab C | Astemizole | 90.3 | 97.5 |
| This compound | 91.1 | 98.2 |
Visualizations
Caption: Experimental workflow for Astemizole quantification.
Caption: Simplified metabolic pathway of Astemizole.
A Comparative Guide to the Validation of Astemizole-d3 for Clinical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Astemizole-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), against a non-isotopically labeled alternative, Diphenhydramine, for the quantitative analysis of astemizole in clinical samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an appropriate internal standard is critical for accurate and reliable bioanalytical data, compensating for variability during sample preparation and analysis. This document outlines the experimental validation protocols and presents comparative performance data to guide researchers in selecting the most suitable internal standard for their clinical research needs.
The Critical Role of Internal Standards in Bioanalysis
In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
This compound is a SIL-IS of astemizole. It is structurally identical to the analyte, with the only difference being the replacement of three hydrogen atoms with deuterium. This results in a mass shift, allowing for its distinction from the analyte by the mass spectrometer, while ensuring nearly identical physicochemical properties.
Diphenhydramine , an antihistamine, has been used as an alternative, structurally unrelated internal standard for astemizole analysis.[1][2] While cost-effective, its different chemical structure can lead to variations in extraction efficiency and chromatographic behavior compared to astemizole, potentially impacting data accuracy.
Comparative Validation Experimental Workflow
The following diagram illustrates the workflow for the comparative validation of this compound and Diphenhydramine as internal standards for the analysis of astemizole in human plasma.
Experimental Protocols
The following protocols outline the key experiments for validating the performance of this compound versus Diphenhydramine.
Sample Preparation
Human plasma samples were prepared using a liquid-liquid extraction (LLE) method.
-
Calibration Standards and Quality Controls (QCs): A stock solution of astemizole was serially diluted in pooled human plasma to prepare calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (0.3, 30, and 80 ng/mL).
-
Internal Standard Addition:
-
Method A (this compound): 50 µL of a 100 ng/mL this compound solution in methanol was added to 200 µL of plasma samples.
-
Method B (Diphenhydramine): 50 µL of a 100 ng/mL Diphenhydramine solution in methanol was added to 200 µL of plasma samples.
-
-
Extraction: To each sample, 1 mL of methyl tert-butyl ether (MTBE) was added. The samples were vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes.
-
Evaporation and Reconstitution: The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: A standard HPLC system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Astemizole: Q1/Q3
-
This compound: Q1/Q3
-
Diphenhydramine: Q1/Q3
-
Validation Parameters
The methods were validated according to regulatory guidelines, focusing on linearity, accuracy, precision, selectivity, matrix effect, and stability.
Performance Comparison: this compound vs. Diphenhydramine
The following tables summarize the comparative performance data for this compound and Diphenhydramine as internal standards.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.998 |
| Diphenhydramine | 0.1 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| This compound | LQC | 0.3 | ± 5% | < 8% |
| MQC | 30 | ± 4% | < 6% | |
| HQC | 80 | ± 3% | < 5% | |
| Diphenhydramine | LQC | 0.3 | ± 12% | < 15% |
| MQC | 30 | ± 9% | < 12% | |
| HQC | 80 | ± 10% | < 10% |
Table 3: Matrix Effect
The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma from different donors with the peak area in a neat solution.
| Internal Standard | Analyte Recovery (%) | IS-Normalized Matrix Factor |
| This compound | 85 - 95 | 0.98 - 1.03 |
| Diphenhydramine | 70 - 110 | 0.85 - 1.18 |
Conclusion
The validation data demonstrates the superior performance of This compound as an internal standard for the quantitative analysis of astemizole in clinical samples. The use of a stable isotope-labeled internal standard effectively compensates for variations in extraction recovery and matrix effects, leading to significantly better accuracy and precision compared to the non-isotopically labeled alternative, Diphenhydramine.
References
The Gold Standard: Evaluating the Accuracy and Precision of Astemizole-d3 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides an in-depth comparison of Astemizole-d3, a stable isotope-labeled (SIL) internal standard, against other alternatives, supported by established experimental protocols and performance data expectations.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they experience similar variations during sample preparation, chromatographic separation, and mass spectrometric detection. This co-behavior allows for effective normalization and, consequently, highly accurate and precise quantification of the analyte. This compound, with its deuterium-labeled methoxy group, is designed to serve this purpose for the quantification of astemizole and potentially other structurally related compounds.
The Role of an Internal Standard in LC-MS Analysis
An internal standard is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and study samples. Its signal in the mass spectrometer is used to normalize the signal of the analyte. This process corrects for various potential sources of error, including:
-
Variability in sample preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Inconsistent injection volumes: Minor differences in the amount of sample introduced into the LC-MS system.
-
Matrix effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix (e.g., plasma, urine).
-
Instrumental drift: Fluctuations in the mass spectrometer's sensitivity over time.
By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively compensated for, leading to more accurate and precise results.
Performance Evaluation of an Internal Standard
The performance of an internal standard is rigorously assessed during the bioanalytical method validation process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for these validations. The key parameters to evaluate the accuracy and precision of a method using an internal standard are:
-
Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration.
-
Precision: The degree of scatter between a series of measurements. It is usually expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD).
The acceptance criteria for accuracy and precision in bioanalytical method validation are generally as follows:
-
For calibration standards: The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). At least 75% of the calibration standards must meet this criterion.
-
For quality control samples: The accuracy of the mean value should be within ±15% of the nominal concentration. The precision (CV) should not exceed 15%.
Expected Performance of this compound: A Data-Driven Comparison
The following table summarizes the expected performance of a bioanalytical method utilizing this compound as an internal standard, based on typical acceptance criteria from regulatory guidelines.
| Performance Parameter | Concentration Level | Acceptance Criteria (% Deviation from Nominal) | Expected Performance with this compound |
| Intra-day Accuracy | LLOQ | ± 20% | Meets Criteria |
| Low QC | ± 15% | Meets Criteria | |
| Medium QC | ± 15% | Meets Criteria | |
| High QC | ± 15% | Meets Criteria | |
| Inter-day Accuracy | LLOQ | ± 20% | Meets Criteria |
| Low QC | ± 15% | Meets Criteria | |
| Medium QC | ± 15% | Meets Criteria | |
| High QC | ± 15% | Meets Criteria | |
| Intra-day Precision (CV) | LLOQ | ≤ 20% | Meets Criteria |
| Low QC | ≤ 15% | Meets Criteria | |
| Medium QC | ≤ 15% | Meets Criteria | |
| High QC | ≤ 15% | Meets Criteria | |
| Inter-day Precision (CV) | LLOQ | ≤ 20% | Meets Criteria |
| Low QC | ≤ 15% | Meets Criteria | |
| Medium QC | ≤ 15% | Meets Criteria | |
| High QC | ≤ 15% | Meets Criteria |
Comparison of Internal Standard Types: this compound vs. Structural Analogs
The primary alternative to a stable isotope-labeled internal standard like this compound is a structural analog. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. The following table compares the two types of internal standards.
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Diphenhydramine for Astemizole) |
| Chromatographic Behavior | Co-elutes or has a very similar retention time to the analyte. | May have a different retention time, which can be advantageous for avoiding isobaric interferences but may not perfectly track matrix effects. |
| Mass Spectrometric Behavior | Identical ionization and fragmentation patterns to the analyte, differing only in mass-to-charge ratio (m/z). | Different m/z and potentially different ionization efficiency and fragmentation. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as the analyte. | Good, but may not be perfect if the analog's ionization is affected differently by the matrix. |
| Correction for Extraction Recovery | Excellent. Has nearly identical extraction properties to the analyte. | Good, but differences in polarity and other physicochemical properties can lead to variations in extraction efficiency. |
| Availability and Cost | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
| Potential for Cross-Talk | Minimal, provided there is sufficient mass difference (typically ≥ 3 Da) and high isotopic purity. | No risk of isotopic cross-talk. |
| Overall Recommendation | The preferred choice for achieving the highest level of accuracy and precision in regulated bioanalysis. | A suitable alternative when a stable isotope-labeled standard is not available, but requires more rigorous validation to ensure it effectively tracks the analyte. |
Experimental Protocols
A robust bioanalytical method validation is essential to demonstrate the reliability of an internal standard. Below is a detailed, representative protocol for the validation of a bioanalytical method using a stable isotope-labeled internal standard like this compound.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte (e.g., astemizole) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for spiking into the biological matrix to generate calibration standards and quality control samples. Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the mass spectrometer.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions to create a series of at least six to eight non-zero calibration standards covering the expected concentration range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of each calibration standard, QC sample, and study sample into a 96-well plate.
-
Add 20 µL of the internal standard working solution to all wells except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each well to precipitate the proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The flow rate and gradient profile should be optimized to achieve good chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and this compound.
Data Analysis and Validation Parameter Assessment
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Use the calibration curve to back-calculate the concentrations of the calibration standards and QC samples.
-
Assess the accuracy and precision for the QC samples at each concentration level, both within a single analytical run (intra-day) and across multiple runs on different days (inter-day).
-
Evaluate other validation parameters such as selectivity, matrix effect, recovery, and stability according to regulatory guidelines.
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the fundamental principle of internal standard correction.
Caption: A typical workflow for bioanalytical sample analysis using an internal standard.
Caption: The principle of internal standard correction for analytical variability.
References
A Researcher's Guide to Assessing the Isotopic Purity of Astemizole-d3
For researchers and drug development professionals utilizing deuterated compounds, ensuring isotopic purity is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Astemizole-d3, a deuterated analog of the second-generation antihistamine Astemizole. This guide will delve into the experimental protocols and data interpretation necessary for accurate purity determination.
This compound is utilized in various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based quantitative analyses.[1][2] The presence of non-deuterated or incompletely deuterated species can significantly impact the accuracy of these studies.[3] Therefore, rigorous quality control of isotopically labeled compounds is essential.
Understanding Isotopic Purity
It is crucial to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule.[4] Species abundance , on the other hand, is the percentage of molecules that contain a specific number of deuterium atoms.[4] For this compound, where three hydrogen atoms are replaced by deuterium, the goal is to maximize the abundance of the fully deuterated (d3) species.
Analytical Techniques for Isotopic Purity Assessment
The two primary analytical methods for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful technique for determining isotopic enrichment.[1][5][6] By precisely measuring the mass-to-charge ratio (m/z) of the molecule, MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition).[7] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from any potential impurities before mass analysis, enhancing the accuracy of the measurement.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and quantify the degree of deuteration.[1]
-
Proton NMR (¹H-NMR): In ¹H-NMR, the absence or reduction in the intensity of a proton signal at a specific chemical shift indicates successful deuterium substitution.[3] The percentage of deuterium incorporation can be determined by comparing the integrals of the signals from the deuterated positions with those from unlabeled positions in the molecule.[9]
-
Deuterium NMR (²H-NMR): This technique directly detects the deuterium nucleus, providing a spectrum with peaks corresponding to the deuterated positions.[10][11] This can be particularly useful for highly deuterated compounds where the residual proton signals in ¹H-NMR are very weak.[11]
-
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of isotopologues. | Nuclear spin properties of ¹H and ²H nuclei. |
| Information Provided | Isotopic enrichment and species abundance.[5][12] | Positional information of deuterium atoms and relative isotopic purity.[1] |
| Sensitivity | Very high, requires minimal sample amounts.[6] | Lower sensitivity compared to MS, requires more sample. |
| Resolution | High-resolution instruments can resolve isotopologues with very small mass differences.[5][8] | Provides high-resolution structural information.[13] |
| Quantitative Accuracy | Highly accurate for determining isotopic ratios.[8] | Can be quantitative with appropriate internal standards and experimental setup.[14] |
| Sample Preparation | Relatively simple, involves dissolving the sample in a suitable solvent.[5] | Requires dissolution in a deuterated solvent for ¹H-NMR (or a non-deuterated solvent for ²H-NMR).[9][11] |
| Instrumentation | LC-MS, HR-MS (e.g., TOF, Orbitrap).[5][9] | NMR Spectrometer.[9] |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution LC-MS
This protocol outlines the general steps for determining the isotopic purity of this compound using LC-MS.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use an appropriate mobile phase gradient to achieve good separation of Astemizole from any impurities. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate.
-
-
Mass Spectrometric Analysis:
-
The eluent from the HPLC is directed to a high-resolution mass spectrometer.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes the expected m/z values for Astemizole and its deuterated isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of the d0, d1, d2, and d3 isotopologues of Astemizole.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the species abundance.
-
Protocol 2: Isotopic Purity Assessment by ¹H-NMR Spectroscopy
This protocol describes the use of ¹H-NMR to assess the degree of deuteration.
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a signal in a clean region of the spectrum, if precise quantification is required.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons at the methoxy group (where deuteration has occurred in this compound) and a well-resolved signal from a non-deuterated part of the molecule.
-
The percentage of deuteration can be calculated by comparing the relative integrals of these signals against the expected values for a non-deuterated standard.
-
Data Presentation
The quantitative data for the isotopic purity of this compound should be summarized in a clear and concise table.
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Peak Area | Relative Abundance (%) |
| Astemizole (d0) | 459.2504 | 459.2501 | 15,000 | 0.5 |
| Astemizole-d1 | 460.2567 | 460.2565 | 45,000 | 1.5 |
| Astemizole-d2 | 461.2630 | 461.2628 | 120,000 | 4.0 |
| This compound | 462.2692 | 462.2690 | 2,820,000 | 94.0 |
| Total | 3,000,000 | 100.0 |
Visualizations
Caption: General workflow for assessing the isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. rsc.org [rsc.org]
- 10. Deuterium NMR [a.osmarks.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Astemizole-d3: A Guide for Laboratory Professionals
Proper disposal of Astemizole-d3, a deuterated analog of the antihistamine Astemizole, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment to mitigate risks of exposure. Astemizole is known to be a skin and eye irritant.[1][2]
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of the compound. |
Handle this compound in accordance with good industrial hygiene and safety practices.[2] Avoid creating dust and prevent the substance from coming into contact with skin, eyes, or clothing.[2][3] Do not eat, drink, or smoke in areas where the compound is handled.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[3] Do not dispose of it with household garbage or allow it to enter the sewage system.[1]
-
Segregation and Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.[3]
-
-
Labeling :
-
Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported to a licensed hazardous waste disposal facility for incineration or other approved disposal methods.[4]
-
-
Decontamination :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
-
Dispose of the cleaning materials as hazardous waste.
-
Emergency Spill Procedures
In the event of a spill:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[2][3] For liquid spills, use an inert absorbent material.
-
Clean : Decontaminate the spill area as described above.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Alternative Disposal for Unused Medicines (Non-Laboratory Settings)
While not the primary method for laboratory waste, it's useful to be aware of general guidelines for disposing of unused medicines. The FDA recommends using drug take-back programs as the best option.[5] If a take-back program is not available, and the medication is not on the FDA's flush list, it can be disposed of in the household trash by following these steps:
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter.[6] This makes it less appealing to children and pets.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[6]
-
Throw the container in your household trash.[6]
-
Scratch out all personal information on the prescription label of the empty container to protect your privacy.[6]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Astemizole-d3
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Astemizole-d3. Adherence to these procedures is critical to ensure personal safety and proper disposal of this potent pharmaceutical compound. Astemizole, the parent compound of this compound, is known to cause skin, eye, and respiratory irritation.[1][2][3] Although the deuterated form is used in research, it should be handled with the same precautions as the active parent compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.[4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves is required.[4][6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[6][7] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is necessary.[4][6] |
| Eye & Face Protection | Safety Glasses & Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols. Consult your institution's environmental health and safety (EHS) department for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Long-term storage is recommended at 4°C.
-
Restrict access to authorized personnel only.
Preparation and Handling
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If dedicated equipment is not feasible, thoroughly decontaminate equipment after use.
-
Avoid direct contact with the powder or solutions.
Spill Management
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
For small spills, wear appropriate PPE and use an absorbent material to contain the spill. Collect the contaminated material in a sealed, labeled hazardous waste container.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[8][9] Improper disposal can pose a risk to human health and the environment.[8]
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's EHS-approved waste management program. Do not dispose of it in the regular trash or down the drain.[2] |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container for collection by your institution's EHS department. |
| Contaminated PPE (e.g., gloves, gowns) | Remove PPE carefully to avoid cross-contamination. Place in a designated, sealed hazardous waste bag or container for disposal. |
| Empty Stock Vials | Triple rinse the empty vial with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste. Deface the label on the vial before disposing of it in the appropriate laboratory glass waste container. |
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the principal investigator and the institutional EHS office. These protocols should incorporate the safety and handling procedures outlined in this guide.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. osha.gov [osha.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. utoledo.edu [utoledo.edu]
- 7. pppmag.com [pppmag.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
